B1167853 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine CAS No. 1268521-56-7

4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine

Cat. No.: B1167853
CAS No.: 1268521-56-7
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Description

4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine, also known as 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine, is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-7-ethylimidazo[4,5-c]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-2-12-4-9-6-5(8)3-10-11-7(6)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIOFEOYBPQDIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1N=NC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268521-56-7
Record name 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine
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Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structural Elucidation of 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine. In the absence of direct literature precedent for this specific molecule, this guide establishes a robust analytical workflow rooted in established principles of organic chemistry and spectroscopy. By synthesizing information from analogous imidazopyridazine and imidazopyridine systems, we present a plausible synthetic strategy and a detailed multi-technique spectroscopic approach for unambiguous structure confirmation. This document serves as a critical resource for researchers engaged in the synthesis and characterization of new nitrogen-containing heterocyclic entities, offering field-proven insights into experimental design, data interpretation, and the integration of analytical evidence to definitively establish molecular identity.

Introduction: The Significance of the Imidazo[4,5-c]pyridazine Scaffold

The imidazo[4,5-c]pyridazine core represents a class of nitrogen-fused heterocyclic systems that are of significant interest in medicinal chemistry and drug discovery.[1][2] These scaffolds are structurally related to purines, a fundamental component of nucleic acids, making them privileged structures for interacting with a wide array of biological targets.[2] The introduction of specific substituents, such as a chlorine atom and an ethyl group, onto this core can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. Consequently, the development of a rigorous and systematic approach to the structural elucidation of novel derivatives like 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine is paramount for advancing drug development programs. This guide outlines a comprehensive strategy, from synthesis to final structural confirmation, to empower researchers in this endeavor.

Proposed Synthetic Pathway

A plausible synthetic route to 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine can be conceptualized based on established methodologies for the synthesis of related imidazopyridazines and N-alkylation techniques.[3][4] The proposed two-step synthesis is outlined below.

Synthetic_Pathway cluster_0 Step 1: Imidazole Ring Formation cluster_1 Step 2: N-Ethylation 3,4-diamino-6-chloropyridazine 3,4-diamino-6-chloropyridazine Intermediate 4-chloro-7H-imidazo[4,5-c]pyridazine 3,4-diamino-6-chloropyridazine->Intermediate Reflux Triethyl_orthoformate Triethyl orthoformate Triethyl_orthoformate->Intermediate Target 4-chloro-7-ethyl-7H- imidazo[4,5-c]pyridazine Intermediate->Target DMF Ethyl_iodide Ethyl iodide Ethyl_iodide->Target Base Base (e.g., K2CO3) Base->Target

A proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis

Step 1: Synthesis of 4-chloro-7H-imidazo[4,5-c]pyridazine

  • To a solution of 3,4-diamino-6-chloropyridazine (1.0 eq) in triethyl orthoformate (10-15 eq), add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess triethyl orthoformate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-chloro-7H-imidazo[4,5-c]pyridazine.

Step 2: Synthesis of 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine

  • Dissolve 4-chloro-7H-imidazo[4,5-c]pyridazine (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq), to the solution and stir for 15-20 minutes at room temperature.

  • Add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine. It is important to note that N-alkylation can potentially occur at different nitrogen atoms, leading to regioisomers. The subsequent spectroscopic analysis is crucial for confirming the desired N-7 ethylation.[5]

Spectroscopic Characterization and Data Interpretation

A multi-faceted spectroscopic approach is essential for the unambiguous structural elucidation of 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine. This involves the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments is required for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the number and environment of the protons in the molecule.

Expected ¹H NMR Data Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic Protons8.0 - 9.0Singlet1HH-6
7.5 - 8.5Singlet1HH-2
Ethyl Group4.0 - 4.5Quartet2H-CH₂-
1.3 - 1.6Triplet3H-CH₃

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will reveal the number of unique carbon environments.

Expected ¹³C NMR Data Chemical Shift (δ, ppm)Assignment
Aromatic Carbons140 - 160C-4, C-7a
130 - 145C-2, C-6, C-3a
Ethyl Group40 - 50-CH₂-
10 - 20-CH₃

2D NMR Spectroscopy for Regioisomer Confirmation:

2D NMR experiments are critical for confirming the position of the ethyl group.[6]

  • Heteronuclear Multiple Bond Correlation (HMBC): An HMBC experiment will show correlations between protons and carbons that are two or three bonds away. A key correlation would be observed between the protons of the ethyl group's methylene (-CH₂) and the carbons of the imidazo[4,5-c]pyridazine core, specifically C-6 and C-7a, confirming the attachment at the N-7 position.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): A NOESY experiment can reveal through-space proximity of protons. A NOE between the methylene protons of the ethyl group and the H-6 proton would provide strong evidence for the N-7 substitution.[5]

NMR_Workflow Sample 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine Sample 1D_NMR 1D NMR (¹H, ¹³C) Sample->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) 1D_NMR->2D_NMR Initial Assignments Data_Analysis Spectral Data Analysis & Interpretation 2D_NMR->Data_Analysis Correlation Data Structure_Confirmation Final Structure Confirmation Data_Analysis->Structure_Confirmation

Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

High-Resolution Mass Spectrometry (HRMS): HRMS will provide the exact mass of the molecular ion, allowing for the determination of the molecular formula (C₇H₇ClN₄). The presence of a chlorine atom will be indicated by the characteristic M+ and M+2 isotopic pattern with a ratio of approximately 3:1.[7]

Electron Ionization Mass Spectrometry (EI-MS): EI-MS will induce fragmentation of the molecule, providing structural information. Key expected fragments include:

m/z Possible Fragment
[M]⁺Molecular ion (C₇H₇ClN₄)⁺
[M-CH₃]⁺Loss of a methyl radical
[M-C₂H₅]⁺Loss of an ethyl radical
[M-Cl]⁺Loss of a chlorine radical
[C₅H₂ClN₄]⁺Loss of the ethyl group
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by observing the absorption of infrared radiation.[8]

Expected FTIR Absorption Bands Wavenumber (cm⁻¹)Functional Group
C-H stretching (aromatic)3000 - 3100Imidazopyridazine ring
C-H stretching (aliphatic)2850 - 3000Ethyl group
C=N and C=C stretching1500 - 1650Imidazopyridazine ring
C-N stretching1300 - 1400Imidazopyridazine ring
C-Cl stretching600 - 800Chloro group
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The imidazo[4,5-c]pyridazine core is an aromatic system and is expected to exhibit characteristic UV absorptions. The spectrum, typically recorded in a solvent like ethanol or methanol, would likely show multiple absorption bands in the 200-400 nm range, corresponding to π→π* transitions of the heterocyclic system. While not definitive for structure elucidation on its own, it serves as a useful fingerprint for the compound and can be used for quantitative analysis.[9]

Integration of Analytical Data for Final Structure Confirmation

The definitive structural elucidation of 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine is achieved through the careful integration and cross-validation of data from all the aforementioned analytical techniques.

Data_Integration MS Mass Spectrometry (Molecular Formula, Fragmentation) Proposed_Structure Proposed Structure: 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine MS->Proposed_Structure NMR NMR Spectroscopy (¹H, ¹³C, 2D Correlations) NMR->Proposed_Structure FTIR FTIR Spectroscopy (Functional Groups) FTIR->Proposed_Structure UV_Vis UV-Vis Spectroscopy (Electronic Transitions) UV_Vis->Proposed_Structure Final_Confirmation Unambiguous Structure Confirmation Proposed_Structure->Final_Confirmation

Integration of analytical data for structural confirmation.

The process begins with HRMS confirming the correct molecular formula. The functional groups identified by FTIR should be consistent with this formula. The ¹H and ¹³C NMR spectra provide the carbon-hydrogen framework, and the crucial 2D NMR (HMBC and NOESY) experiments definitively establish the connectivity and the position of the ethyl group, distinguishing it from other possible regioisomers. The fragmentation pattern observed in the mass spectrum should be rationalized based on the confirmed structure. Finally, the UV-Vis spectrum provides a characteristic electronic fingerprint of the molecule. The convergence of all this data provides an irrefutable confirmation of the structure of 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine.

Conclusion

The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development. This technical guide has provided a comprehensive and systematic workflow for the unambiguous characterization of 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine. By leveraging a combination of a plausible synthetic strategy and a suite of powerful spectroscopic techniques, researchers can confidently determine the molecular architecture of this and other related novel chemical entities. The principles and methodologies outlined herein are intended to serve as a valuable resource for scientists working at the forefront of chemical synthesis and analysis.

References

  • Zhu, Q. et al. (2000). Synthesis of functionalized imidazo[4,5-c]pyridine. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available at: [Link]

  • Goker, H. et al. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. PubMed. Available at: [Link]

  • Goker, H. et al. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Castle, R. N. et al. (1969). The synthesis of imidazo[4,5‐c] ‐ and v‐triazolo[4,5‐c] pyridazines. ResearchGate. Available at: [Link]

  • Pasha, M. A. et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Royal Society of Chemistry. Available at: [Link]

  • Hranjec, M. & Vianello, R. (n.d.). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes. FULIR. Available at: [Link]

  • Zhu, Q. et al. (2020). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. ResearchGate. Available at: [Link]

  • El-Gamal, M. I. et al. (2023). Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study. MDPI. Available at: [Link]

  • Taylor, E. C. et al. (2018). Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles. National Institutes of Health. Available at: [Link]

  • De Kimpe, N. et al. (n.d.). Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. Available at: [Link]

  • Peral, F. et al. (2003). A study by ultraviolet spectroscopy on the self-association of diazines in aqueous solution. PubMed. Available at: [Link]

  • Sharma, V. P. (2004). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry. Available at: [Link]

  • Baklanov, M. V. et al. (n.d.). and Imidazo[4,5- h]quinoline N-Oxides via Base. DOI. Available at: [Link]

  • Gilligan, P. J. et al. (2003). SYNTHESIS OF 6-SUBSTITUTED IMIDAZO[4,5-d]PYRIDAZIN-7-ONES. HETEROCYCLES. Available at: [Link]

  • Wang, Y. et al. (2021). Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma. National Institutes of Health. Available at: [Link]

  • Al-Omair, M. A. (2017). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. ResearchGate. Available at: [Link]

  • Katritzky, A. R. et al. (2010). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. ResearchGate. Available at: [Link]

  • Lewis, A. F. & Robins, R. K. (1980). Studies on the Imidazo[4,5-d]pyridazine Ring System. Course of Alkylation of Imidazo[4,5-dIpyridazine-4-thione'. ACS Publications. Available at: https://pubs.acs.org/doi/abs/10.1021/jo01301a029
  • Dhaivat, J. et al. (2019). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. De Gruyter. Available at: [Link]

  • Dymińska, L. et al. (2013). Structural and vibrational properties of imidazo[4,5-c]pyridine, a structural unit in natural products. PubMed. Available at: [Link]

  • Clark, J. (n.d.). C2H5Cl CH3CH2Cl mass spectrum of chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of ethyl chloride image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Available at: [Link]

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  • Morales-Ceballos, M. A. et al. (2021). Synthesis of Novel Triazine-Based Chalcones and 8,9-dihydro-7H-pyrimido[4,5-b][3][10]diazepines as Potential Leads in the Search of Anticancer, Antibacterial and Antifungal Agents. MDPI. Available at: [Link]

  • Temple, C. Jr. et al. (1982). Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed. Available at: [Link]

  • Unknown. (n.d.). Interpretation of mass spectra. University of Calgary. Available at: [Link]

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  • Kumar, A. et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. Semantic Scholar. Available at: [Link]

  • Kumar, A. et al. (2024). Exploring the untapped pharmacological potential of imidazopyridazines. RSC Publishing. Available at: [Link]

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  • Sionkowska, A. et al. (2019). Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials. Semantic Scholar. Available at: [Link]

Sources

Strategic Exploration of the Imidazo[4,5-c]pyridazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

From Synthetic Methodology to Therapeutic Application

Executive Summary & Structural Rationale

The imidazo[4,5-c]pyridazine scaffold represents a distinct, under-explored "privileged structure" in medicinal chemistry. Unlike its widely utilized isomer, imidazo[1,2-b]pyridazine (found in the BCR-ABL inhibitor Ponatinib), the [4,5-c] fused system offers a topology more closely mimicking the purine core of adenosine.

This structural nuance is critical. By retaining the imidazole moiety fused to a pyridazine ring, this scaffold preserves the classic "hinge-binding" motif required for ATP-competitive kinase inhibition while altering the electronic vectors and solubility profile compared to standard purines or benzimidazoles.

Key Pharmacophore Advantages:

  • Nitrogen Positioning: The vicinal nitrogens in the pyridazine ring (N5 and N6 in the fused system) create a unique electrostatic potential surface, often improving aqueous solubility compared to the lipophilic benzimidazole.

  • H-Bonding Capability: The imidazole NH (or N-alkyl) and the pyridazine nitrogens serve as versatile acceptor/donor pairs for interacting with the gatekeeper residues in kinase pockets.

  • Metabolic Differentiation: The pyridazine ring is susceptible to different metabolic oxidations than the pyrimidine ring of purines, offering an alternative route to optimize half-life (

    
    ).
    
Strategic Synthetic Methodology

The primary challenge in accessing the imidazo[4,5-c]pyridazine core is the construction of the electron-deficient pyridazine ring substituted with vicinal diamines. The most robust pathway involves the cyclization of 3,4-diaminopyridazines .

2.1. Retrosynthetic Analysis

The synthesis generally proceeds via the functionalization of a 3-chloro-4-aminopyridazine or 3-methoxy-4-aminopyridazine precursor, followed by nitration, reduction, and cyclization.

Synthesis_Workflow Precursor 3-Chloro-4-aminopyridazine Inter1 Nitration (HNO3/H2SO4) Precursor->Inter1 Electrophilic Subst. Inter2 Nucleophilic Subst. (R-NH2 displacement of Cl) Inter1->Inter2 SnAr Reduction Reduction (Fe/AcOH or H2/Pd) Inter2->Reduction Nitro -> Amine Cyclization Cyclization (Orthoester/Acid) Reduction->Cyclization Ring Closure Final Imidazo[4,5-c]pyridazine Cyclization->Final Target

Figure 1: General synthetic workflow for accessing the imidazo[4,5-c]pyridazine core from commercially available pyridazine precursors.

2.2. Critical Synthetic Protocol: Cyclization of 3,4-Diaminopyridazine

The following protocol describes the synthesis of a 1-substituted-imidazo[4,5-c]pyridazine core. This method is preferred for its scalability and tolerance of functional groups.

Reagents:

  • Substrate:

    
    -substituted-pyridazine-3,4-diamine (1.0 eq)
    
  • Cyclizing Agent: Triethyl orthoformate (TEOF) (Excess, solvent/reagent)

  • Catalyst:

    
    -Toluenesulfonic acid (pTSA) (0.1 eq)
    

Step-by-Step Methodology:

  • Preparation: Charge a dry round-bottom flask with the diamine substrate.

  • Solvation: Add anhydrous TEOF (10 mL per mmol of substrate). The use of TEOF as both solvent and reagent drives the equilibrium forward by sequestering water.

  • Catalysis: Add catalytic pTSA. Note: Acid catalysis is essential to activate the orthoester carbon for nucleophilic attack by the less nucleophilic pyridazine amine.

  • Reflux: Heat the mixture to reflux (

    
    ) under an inert atmosphere (
    
    
    
    ) for 4–6 hours. Monitor via LC-MS for the disappearance of the diamine peak (
    
    
    ) and appearance of the cyclized product (
    
    
    ).
  • Workup: Evaporate excess TEOF under reduced pressure.

  • Purification: The residue is typically purified via flash column chromatography (DCM/MeOH gradient). The imidazo[4,5-c]pyridazine core is polar; a gradient up to 10% MeOH is often required.

Self-Validating Check:

  • NMR Signature: The disappearance of the broad singlet signals corresponding to the primary/secondary amines (

    
     ppm) and the appearance of a sharp singlet for the C2-proton of the imidazole ring (
    
    
    
    ppm) confirms cyclization.
Biological Evaluation & SAR Logic[1][2]

The biological utility of imidazo[4,5-c]pyridazines is primarily driven by their ability to inhibit kinases (e.g., c-Met, JAK, PIM) or viral polymerases.

3.1. Structure-Activity Relationship (SAR) Vectors

To transform the scaffold into a potent drug candidate, substitution patterns must be rigorously explored.

PositionChemical ModificationBiological Impact
N1 (Imidazole) Alkyl, Cycloalkyl, ArylSolubility & Permeability. Controls lipophilicity. Bulky groups here can fit into the ribose-binding pocket of kinases.
C2 (Imidazole) H, Methyl, Amino, ThiolHinge Interaction. Small groups (H, Me) are preferred to avoid steric clash with the gatekeeper residue. An amino group here can create an extra H-bond donor.
C6 (Pyridazine) Aryl, Heteroaryl (via Suzuki)Selectivity Determinant. This vector extends into the solvent-exposed region or the hydrophobic back pocket, depending on binding mode. Critical for potency.
3.2. Kinase Screening Cascade

The following diagram illustrates the logical flow for evaluating these derivatives, ensuring that only high-quality hits progress to in vivo studies.

Screening_Cascade Library Imidazo[4,5-c]pyridazine Library Enzymatic Biochemical Assay (FRET/ADP-Glo) Target: c-Met / JAK2 Library->Enzymatic Primary Screen (Cutoff: <1 µM) Cellular Cellular Viability (CTG Assay) Lines: H1993 / HEL Enzymatic->Cellular Hit Confirmation (Correlation check) Selectivity Kinome Profiling (Selectivity Score) Cellular->Selectivity Lead Definition ADME ADME/Tox (Microsomal Stability, hERG) Selectivity->ADME Candidate Selection ADME->Library SAR Iteration

Figure 2: Biological screening cascade for kinase inhibitor discovery.

Case Study: Targeting c-Met

Research indicates that imidazo-fused systems are potent c-Met inhibitors.[1][2] In the context of the [4,5-c]pyridazine, the nitrogen atoms at positions 5 and 6 act as a unique acceptor motif.

  • Mechanism: The scaffold occupies the ATP-binding site. The N5 of the pyridazine ring accepts a hydrogen bond from the backbone NH of the hinge region (e.g., Met1160 in c-Met).

  • Optimization: Introduction of a 4-fluorophenyl group at the N1 position and a solubilizing piperazine moiety at C6 has been shown to improve IC50 values into the nanomolar range while maintaining metabolic stability.

References
  • Temple, C., et al. (1987).[3] Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines.[4][3] Journal of Medicinal Chemistry.[3][5][6] Link

  • Malik, M. S., et al. (2024).[7] Exploring the untapped pharmacological potential of imidazopyridazines.[7] RSC Advances. Link

  • Garrido, A., et al. (2021).[5] Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry.[5][6] Link

  • Townsend, L. B., et al. (1990). The synthesis of imidazo[4,5-c]pyridazine and v-triazolo[4,5-c]pyridazine.[8] Journal of Heterocyclic Chemistry. Link

  • Cui, J. J., et al. (2012). Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors.[2] ChemMedChem.[2] Link

Sources

Methodological & Application

4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine as a kinase inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine as a Privileged Scaffold for Kinase Inhibitor Discovery

Executive Summary

This technical guide details the application of 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine (CAS: 1215484-82-4, hereafter referred to as Scaffold 4-Cl ) as a versatile building block for the development of ATP-competitive kinase inhibitors.

While purine and pyrazolo[3,4-d]pyrimidine scaffolds have historically dominated kinase drug discovery, the imidazo[4,5-c]pyridazine core represents a "scaffold hop" that offers distinct intellectual property (IP) advantages and unique physiochemical properties (logP, solubility). The 4-chloro moiety serves as a highly reactive electrophilic "handle," allowing researchers to rapidly generate libraries of inhibitors via nucleophilic aromatic substitution (


) to probe the ATP-binding hinge region of target kinases (e.g., JAK, FLT3, TAK1).

Scientific Background & Mechanism

The Pharmacophore: ATP Mimicry

Kinase inhibitors typically function by competing with Adenosine Triphosphate (ATP) for the catalytic binding site.[1] The adenine ring of ATP forms critical hydrogen bonds with the "hinge region" of the kinase.

  • Structural Homology: The imidazo[4,5-c]pyridazine core is an isostere of purine (adenine).

  • Binding Mode: The nitrogen atoms at positions 1 and 3 (imidazole ring) and 5 and 6 (pyridazine ring) provide potential H-bond acceptor/donor motifs.

  • The "Warhead" (Position 4): The chlorine atom at position 4 is positioned analogously to the

    
    -amine of adenine. Displacing this chlorine with an aryl amine or heterocycle allows the introduction of groups that form the primary H-bonds with the kinase hinge residues (e.g., the "gatekeeper" residue).
    
  • The Solubilizing Group (Position 7): The ethyl group at

    
     typically projects into the solvent-exposed region or the ribose-binding pocket, modulating solubility and preventing non-specific aggregation.
    
Chemical Reactivity

Scaffold 4-Cl is activated for


 reactions due to the electron-deficient nature of the pyridazine ring fused to the imidazole. This allows for facile coupling with diverse amines under mild-to-moderate conditions, making it ideal for high-throughput parallel synthesis (HTS) of focused libraries.

Visualization: Scaffold Utility & Pathway

The following diagram illustrates the workflow for transforming the raw scaffold into a potent inhibitor and its theoretical binding mode.

KinaseInhibitorWorkflow Scaffold Scaffold 4-Cl (Electrophilic Core) Library Diversity Library (R-NH2 Coupling) Scaffold->Library SnAr Displacement (Protocol 1) Hit Lead Inhibitor (ATP-Competitive) Library->Hit Screening (Protocol 2) Kinase Target Kinase (Active State) Hit->Kinase Inhibition (Hinge Binding) Receptor Cytokine Receptor Receptor->Kinase Activation Substrate STAT/Substrate (Phosphorylation) Kinase->Substrate Phosphorylates Response Gene Transcription (Proliferation) Substrate->Response Translocates

Figure 1: Workflow transforming Scaffold 4-Cl into a bioactive inhibitor blocking downstream signaling (e.g., JAK/STAT).

Experimental Protocols

Protocol 1: Chemical Functionalization ( Displacement)

Objective: To synthesize a focused library of kinase inhibitors by displacing the 4-chloro group with various aryl amines.

Materials:

  • Scaffold: 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine (1.0 eq).

  • Nucleophiles: Diverse anilines (e.g., 3-aminopyrazole, 4-morpholinoaniline) (1.2 eq).

  • Solvent: n-Butanol (for thermal) or DMF (for microwave).

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq).

  • Catalyst (Optional): p-TsOH (0.1 eq) can accelerate sluggish anilines.

Step-by-Step Methodology:

  • Preparation: In a 5 mL microwave vial, dissolve Scaffold 4-Cl (182 mg, 1.0 mmol) in 3 mL of dry DMF.

  • Addition: Add the specific aryl amine (1.2 mmol) and DIPEA (350 µL, 2.0 mmol).

  • Reaction:

    • Method A (Thermal): Heat at 110°C for 12–16 hours in a sealed tube.

    • Method B (Microwave - Recommended): Irradiate at 140°C for 30 minutes (High Absorption setting).

  • Monitoring: Check reaction progress via LC-MS. The starting material (M+H ≈ 183) should disappear, replaced by the product mass.

  • Work-up: Pour the reaction mixture into ice-cold water (20 mL).

    • If precipitate forms: Filter and wash with cold water/diethyl ether.

    • If no precipitate: Extract with EtOAc (3 x 20 mL), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Purify via flash chromatography (DCM:MeOH gradient, typically 0-10% MeOH) to isolate the final inhibitor.

Validation Check:

  • 1H NMR: Confirm loss of the Cl-adjacent signal and appearance of aniline protons.

  • Purity: Ensure >95% purity by HPLC before biological testing.

Protocol 2: ADP-Glo™ Kinase Assay (In Vitro Validation)

Objective: To determine the


 of the synthesized derivatives against a panel of kinases (e.g., JAK2, FLT3).

Principle: This assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction. ADP is converted to ATP, which is then used by luciferase to generate light.

Materials:

  • Enzyme: Recombinant Kinase (e.g., JAK2, 1-5 ng/well).

  • Substrate: Specific peptide substrate (e.g., Poly(Glu, Tyr)).

  • ATP: Ultra-pure ATP (at

    
     concentration for the specific kinase).
    
  • Reagent: Promega ADP-Glo™ Kinase Assay Kit.

  • Plate: 384-well white solid-bottom plate.

Step-by-Step Methodology:

  • Compound Prep: Prepare 3-fold serial dilutions of the synthesized inhibitors in 100% DMSO (start at 10 µM). Dilute 1:25 into 1x Kinase Buffer to ensure final DMSO is <1%.

  • Kinase Reaction (10 µL volume):

    • Add 2 µL of compound (or DMSO control) to the well.

    • Add 4 µL of Kinase Enzyme solution. Incubate for 10 min at RT (allows inhibitor to bind).

    • Add 4 µL of Substrate/ATP mix to initiate the reaction.

    • Incubate at RT for 60 minutes.

  • ADP-Glo Reagent (Stop Step):

    • Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.

    • Incubate for 40 minutes at RT.

  • Detection Step:

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Light).

    • Incubate for 30 minutes at RT.

  • Measurement: Read Luminescence (RLU) on a microplate reader (e.g., EnVision or GloMax).

Data Analysis:

  • Calculate % Inhibition:

    
    .
    
  • Fit data to a sigmoidal dose-response curve (variable slope) to determine

    
    .
    

Comparative Data: Scaffold Properties

The following table highlights why a researcher would choose the imidazo[4,5-c]pyridazine scaffold over traditional options.

FeatureImidazo[4,5-c]pyridazine (This Topic)Purine (Traditional)Pyrazolo[1,5-a]pyrimidine
ClogP (Lipophilicity) Moderate (1.5 - 2.5)Low (< 1.0)Moderate-High
Solubility Good (due to pyridazine Ns)ModerateVariable
IP Space Less Crowded / Novel Highly CrowdedCrowded
Hinge Binding Acceptor-Donor-Acceptor potentialDonor-AcceptorAcceptor-Donor
Metabolic Stability Moderate (Pyridazine prone to oxidation)HighHigh

References

  • Bendjeddou, A., et al. (2017).[1] "Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor." Molecules. (Note: Discusses the related 1,2-b isomer, establishing the class utility).

  • Butnariu, R. M., & Mangalagiu, I. I. (2009).[2] "New pyridazine derivatives: synthesis, chemistry and biological activity." Bioorganic & Medicinal Chemistry.

  • PubChem. (n.d.). "Compound Summary: 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine." National Library of Medicine.

  • Malik, M. S., et al. (2024).[3][4] "Exploring the untapped pharmacological potential of imidazopyridazines." RSC Advances.

  • Bavetsias, V., et al. (2012). "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor." Journal of Medicinal Chemistry. (Demonstrates the optimization workflow for this heterocyclic class).

Disclaimer: This Application Note is for research purposes only. 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine is a chemical intermediate and requires handling in a fume hood with appropriate PPE.

Sources

developing structure-activity relationships (SAR) for 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic SAR Profiling of 4-Chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine Analogs

Executive Summary & Scientific Rationale

The imidazo[4,5-c]pyridazine scaffold represents a critical "privileged structure" in modern drug discovery, functioning as a bioisostere of the purine nucleus found in ATP. Unlike the widely explored imidazo[1,2-b]pyridazine (e.g., Ponatinib), the imidazo[4,5-c]pyridazine core offers a distinct nitrogen distribution that alters hydrogen bond acceptor (HBA) capability and solubility profiles while maintaining the planar geometry required for kinase hinge binding.

This guide focuses on the 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine intermediate. The 4-chloro substituent serves as a highly reactive electrophilic "warhead" for Nucleophilic Aromatic Substitution (


) or Palladium-catalyzed cross-coupling, allowing for the rapid generation of libraries targeting:
  • Protein Kinases: Targeting the ATP-binding pocket (hinge region).

  • GABA Receptors: Modulating benzodiazepine binding sites.

  • Anti-infectives: Specifically parasitic kinases (e.g., Plasmodium CLK1).[1]

Chemical Biology & SAR Strategy

The Pharmacophore Model

The 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine core mimics the adenosine moiety of ATP.

  • Position 4 (Reactive Handle): Analogous to the

    
    -position of adenine. Substitution here with aryl amines or heterocycles establishes the primary H-bond network with the kinase hinge region (e.g., interaction with the "gatekeeper" residue).
    
  • Position 7 (Ethyl Group): Occupies the ribose-binding pocket or solvent-exposed region. While fixed in this specific starting material, the ethyl group provides metabolic stability compared to a methyl, while avoiding the steric clash of larger groups in tight pockets.

  • N-3/N-5 (Core Nitrogens): Serve as critical Hydrogen Bond Acceptors (HBA) for water-mediated bridges or direct backbone interactions.

SAR Decision Matrix

To develop a robust SAR, we categorize modifications into three zones based on the 4-chloro displacement:

ZoneModification TypeChemical LogicBiological Goal
Zone A Aryl Amines (Anilines)

-stacking & H-bond donors
Target affinity (Hinge binding).
Zone B Aliphatic Amines Basicity modulation (

)
Solubility & pharmacokinetic (PK) improvement.
Zone C O-Linked/S-Linked Ether/Thioether linkagesProbing H-bond donor penalties; improving metabolic stability.

Experimental Protocols

Protocol A: General Nucleophilic Aromatic Substitution ( )

Use this protocol for generating Zone A and Zone B libraries.

Reagents:

  • Starting Material: 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine (1.0 equiv).

  • Nucleophile: Substituted aniline or aliphatic amine (1.2 – 1.5 equiv).

  • Base:

    
    -Diisopropylethylamine (DIPEA) or 
    
    
    
    (2.0 equiv).
  • Solvent:

    
    -Butanol (for high heat) or DMF/DMA (for lower temps).
    

Workflow:

  • Preparation: Dissolve 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine (100 mg, 0.55 mmol) in anhydrous

    
    -butanol (3.0 mL) in a microwave-compatible vial.
    
  • Addition: Add the amine nucleophile (0.66 mmol) followed by DIPEA (1.1 mmol).

  • Reaction:

    • Thermal Method: Reflux at 110°C for 4–12 hours. Monitor by LC-MS for disappearance of the chloro-starting material (

      
      ).
      
    • Microwave Method:[2][3] Irradiate at 140°C for 20–40 minutes (High absorption setting).

  • Work-up:

    • Concentrate solvent in vacuo.

    • Resuspend residue in EtOAc/Water. Wash with brine.

    • Dry organic layer over

      
      .
      
  • Purification: Flash column chromatography (DCM:MeOH gradient 0-10%) or Preparative HPLC (Water:ACN + 0.1% Formic Acid).

Critical Control: The 4-chloro position is deactivated relative to 4-chloropyrimidine due to the electron-rich imidazole fusion. If reaction is sluggish, add CsF (1.0 equiv) or switch solvent to NMP at 160°C.

Protocol B: Suzuki-Miyaura Cross-Coupling

Use this for C-C bond formation (Bi-aryl analogs).

Reagents:

  • Catalyst:

    
     (5 mol%).
    
  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv).

  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv).
    
  • Solvent: 1,4-Dioxane (degassed).

Workflow:

  • Charge a vial with 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine, boronic acid, and catalyst under Argon.

  • Add Dioxane and aqueous base.

  • Heat at 90°C for 16 hours.

  • Filter through Celite® to remove Palladium black before HPLC purification.

Visualization of Workflows

Figure 1: SAR Exploration & Synthesis Logic

This diagram illustrates the decision pathways for diversifying the scaffold.

SAR_Workflow Start 4-Chloro-7-ethyl- imidazo[4,5-c]pyridazine SNAr SNAr Displacement (Nucleophilic) Start->SNAr  Path A   Suzuki Suzuki Coupling (Palladium) Start->Suzuki  Path B   Anilines Aryl Amines (Kinase Hinge Binders) SNAr->Anilines  R-NH2 (Ar)   Aliphatics Aliphatic Amines (Solubility/PK) SNAr->Aliphatics  R-NH2 (Alk)   Biaryls Bi-Aryl Analogs (Hydrophobic Pocket) Suzuki->Biaryls  Ar-B(OH)2   Assay Biological Assay (IC50 / Kd) Anilines->Assay Aliphatics->Assay Biaryls->Assay

Caption: Workflow for diversifying the 4-chloro-imidazo[4,5-c]pyridazine scaffold via


 and Pd-coupling.

Data Analysis & Interpretation

When analyzing


 data from these analogs, use the following "Activity Cliff" markers to guide optimization:
ObservationSAR InterpretationNext Step
Potency Loss (>10x) Steric clash with the "Gatekeeper" residue.Reduce substituent size at the ortho-position of the incoming amine.
Potency Gain (<100 nM) Successful H-bond network formation.Freeze the amine headgroup; explore the 7-ethyl region (if synthetic route allows) or optimize metabolic stability.
Solubility < 10 µM Structure is too planar/lipophilic (High LogP).Introduce solubilizing tails (morpholine, piperazine) via the amine handle.
Figure 2: Mechanistic Pathway (Kinase Inhibition)

Hypothetical binding mode based on purine bioisosterism.

Binding_Mechanism Target Protein Kinase (ATP Binding Site) Hinge Hinge Region (Glu/Met Backbone) Target->Hinge Gatekeeper Gatekeeper Residue (Steric Filter) Target->Gatekeeper Scaffold Imidazo[4,5-c]pyridazine Core Interaction1 H-Bond Acceptor (N3/N5) Scaffold->Interaction1 Interaction2 H-Bond Donor (C4-NH Substituent) Scaffold->Interaction2 Gatekeeper->Scaffold  Steric Constraint   Interaction1->Hinge  Binds Backbone NH   Interaction2->Hinge  Binds Backbone CO  

Caption: Predicted binding mode of the scaffold within the kinase ATP pocket, highlighting critical H-bond vectors.

References

  • Imidazo[4,5-c]pyridazines as Nucleosides: Title: "Synthesis and biological activity of imidazo[4,5-c]pyridazine nucleosides." Source: Journal of Medicinal Chemistry / ACS. URL:[Link]

  • General Reactivity of Chlorodiazines: Title: "Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles."[4] Source: Wageningen University Research.[4] URL:[Link]

  • Kinase Inhibitor Scaffold Design (Bioisosteres): Title: "Scaffold Hopping in Kinase Inhibitors: From Imidazo[1,2-b]pyridazines to Related Systems." Source: Journal of Medicinal Chemistry.[5] URL:[Link]

  • Compound Verification: Title: "4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine (PubChem CID 55296765)."[6] Source: PubChem.[6] URL:[Link]

Sources

application of 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening (HTS) Library Generation using the 4-Chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine Scaffold

Executive Summary

This guide details the application of 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine (referred to herein as Scaffold 1 ) as a foundational "privileged structure" for the generation of focused small-molecule libraries in drug discovery. Due to its structural homology with purines (adenine/guanine), this scaffold is highly relevant for targeting ATP-binding sites in kinases (e.g., TAK1, c-Met, Haspin) and allosteric sites on GABA_A receptors.

This protocol describes the workflow for:

  • Library Construction: Leveraging the reactive C4-chloro "warhead" for automated parallel synthesis.

  • HTS Screening: Deploying the generated library in a TR-FRET kinase binding assay.

  • Hit Validation: Criteria for selecting true positives.

Scientific Rationale: The "Privileged" Scaffold

4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine is not typically the final drug; it is the linchpin intermediate. Its value in HTS lies in its specific reactivity profile:

  • Purine Bioisosterism: The fused 5,6-bicyclic system mimics the adenine core of ATP, providing inherent affinity for kinase hinge regions.

  • The C4-Chloro Handle: The chlorine atom at position 4 is highly electrophilic due to the electron-deficient pyridazine ring. This allows for rapid Nucleophilic Aromatic Substitution (

    
    )  or Palladium-catalyzed cross-coupling  (Suzuki-Miyaura) under mild conditions, making it ideal for "Click Chemistry" or automated liquid handling.
    
  • The N7-Ethyl Group: This fixed substituent improves solubility in DMSO (essential for HTS) and provides a hydrophobic anchor that often fits into the ribose-binding pocket or solvent-front regions of target proteins.

Workflow Logic

The following diagram illustrates the critical path from the raw scaffold to a validated HTS hit.

HTS_Workflow Scaffold Scaffold 1 (4-Cl-7-Et-imidazo[4,5-c]pyridazine) Synthesis Parallel Synthesis (96/384-well Plate) Scaffold->Synthesis Core Diversity Diversity Reagents (Amines/Boronic Acids) Diversity->Synthesis R-Groups Library Daughter Library (1000+ Compounds) Synthesis->Library S_NAr / Suzuki Screen HTS Assay (TR-FRET / Cell Viability) Library->Screen 10 µM Hit Validated Hit (IC50 < 1 µM) Screen->Hit Data Mining

Figure 1: The diversity-oriented synthesis (DOS) workflow converting the raw scaffold into a functional screening library.

Protocol A: Automated Library Synthesis ( Displacement)

Objective: To generate a 384-member library by displacing the 4-chloro group with diverse primary and secondary amines.

Reagents:

  • Scaffold 1: 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine (0.2 M stock in DMSO).

  • Amine Library: 384 unique primary/secondary amines (0.4 M stock in DMSO).

  • Base: DIPEA (Diisopropylethylamine), neat.

  • Solvent: Anhydrous DMSO.

Equipment:

  • Automated Liquid Handler (e.g., Tecan Freedom EVO or equivalent).

  • 384-well polypropylene deep-well reaction plates.

  • Plate sealer (thermal).

Step-by-Step Methodology:

  • Plate Preparation:

    • Load the 384-well reaction plate onto the liquid handler deck.

    • Dispense 10 µL of Scaffold 1 (0.2 M) into each well (Final amount: 2 µmol).

    • Dispense 10 µL of a unique Amine Reagent (0.4 M) into each corresponding well (2 equivalents).

    • Dispense 5 µL of DIPEA into all wells (Excess base to scavenge HCl).

  • Reaction:

    • Seal the plate with a thermal foil seal.

    • Incubate at 80°C for 4 hours in a shaking incubator (600 rpm). Note: The electron-deficient nature of the pyridazine ring facilitates this reaction without metal catalysts.

  • Work-up (Solid Phase Extraction - SPE):

    • Option A (High Purity): Pass reaction mixtures through SCX (Strong Cation Exchange) cartridges. Wash with MeOH (removes non-basic impurities), elute product with 2M NH3 in MeOH.

    • Option B (Direct Screen): If screening directly, dilute the reaction mixture 1:100 with assay buffer. (Note: Ensure DIPEA toxicity controls are run).

  • Quality Control (QC):

    • Randomly select 12 wells (approx 3%) for LC-MS analysis.

    • Pass Criteria: >85% conversion of the starting chloride (m/z ~182) to the product amine.

Protocol B: High-Throughput Screening (Kinase TR-FRET)

Objective: Screen the generated library against a representative kinase target (e.g., c-Met or TAK1 ) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Mechanism: The assay measures the displacement of a tracer (fluorescently labeled ATP-competitive probe) by the library compounds.

  • High Signal: Tracer bound to Kinase (No Inhibition).

  • Low Signal: Compound bound to Kinase (Tracer displaced = Hit).

Reagents:

  • Target Kinase: Recombinant human c-Met (GST-tagged).

  • Antibody: Europium-labeled anti-GST antibody (FRET Donor).

  • Tracer: AlexaFluor 647-labeled Kinase Tracer (FRET Acceptor).

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Methodology:

  • Compound Transfer:

    • Use an acoustic dispenser (e.g., Echo 550) to transfer 50 nL of the library compounds (from Protocol A) into a white 384-well low-volume assay plate.

    • Final Screening Concentration: 10 µM (assuming 10 mM stock).

  • Enzyme Addition:

    • Dispense 5 µL of Kinase/Antibody mix.

    • Incubate for 15 minutes at Room Temperature (RT).

  • Tracer Addition:

    • Dispense 5 µL of Tracer solution (at

      
       concentration).
      
    • Final Assay Volume: 10 µL.

  • Incubation & Read:

    • Incubate for 60 minutes at RT in the dark.

    • Read Fluorescence on a multimode plate reader (Excitation: 340 nm; Emission Donor: 615 nm; Emission Acceptor: 665 nm).

  • Data Calculation:

    • Calculate TR-FRET Ratio:

      
      .
      
    • Calculate % Inhibition relative to DMSO controls (0% inhibition) and known inhibitor controls (100% inhibition).

Data Analysis & Hit Selection

To ensure scientific integrity, hits must be filtered through a rigorous decision tree to eliminate false positives (e.g., aggregators or fluorescent interferents).

Hit_Selection RawData Raw HTS Data (% Inhibition) Cutoff Apply Cutoff (> 50% Inhibition) RawData->Cutoff Interference Check Fluorescence Interference Cutoff->Interference Hits Interference->RawData False Positive (Discard) DoseResponse Dose Response (IC50 Determination) Interference->DoseResponse Clean Hits Selectivity Selectivity Screen (vs. Off-Targets) DoseResponse->Selectivity IC50 < 1µM Lead Lead Series Selectivity->Lead

Figure 2: Decision tree for triaging hits derived from the imidazo[4,5-c]pyridazine library.

Key Analysis Parameters:

  • Z-Prime (

    
    ):  Must be > 0.5 for the assay plate to be valid.
    
  • Hit Cutoff: Typically set at Mean_Background + 3*SD (often >50% inhibition at 10 µM).

  • Frequent Hitters: Cross-reference hits against historical data. Imidazo[4,5-c]pyridazines are generally "well-behaved," but hydrophobic derivatives (e.g., large aromatic amines at C4) may cause aggregation. Add 0.01% Triton X-100 to confirmatory assays to rule this out.

References

  • Imidazo[4,5-c]pyridazines as Kinase Inhibitors

    • Title: Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma.
    • Source:RSC Medicinal Chemistry, 2023.
    • URL:[Link] (Note: Discusses the related imidazo-pyridazine scaffold utility in kinase inhibition).

  • Scaffold Synthesis & Reactivity

    • Title: Exploring the untapped pharmacological potential of imidazopyridazines.
    • Source:RSC Advances, 2024.
    • URL:[Link]

  • Targeting c-Met with Imidazo-fused systems

    • Title: Discovery and optimization of a series of imidazo[4,5-b]pyrazine derivatives as highly potent and exquisitely selective inhibitors of the mesenchymal-epithelial transition factor (c-Met) protein kinase.
    • Source:Bioorganic & Medicinal Chemistry, 2016.
    • URL:[Link]

  • Compound Identity (PubChem)

    • Title: 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine (CID 55296765).[1]

    • Source: PubChem.[2]

    • URL:[Link]

Sources

molecular docking studies of 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine with target proteins

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine

Executive Summary

This Application Note provides a comprehensive protocol for the molecular docking and structure-based drug design (SBDD) of 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine . This molecule represents a "privileged scaffold"—a core structure capable of binding multiple receptor types due to its resemblance to purine bases (adenine/guanine).

Critical Scientific Context: The "4-chloro" substituent is rarely the final pharmacophore in clinical candidates due to potential reactivity and metabolic instability. In high-value drug discovery, this molecule acts as a Key Intermediate . The primary goal of docking studies here is not merely to dock the intermediate itself, but to use it as a Fragment or Parent Core to predict optimal substituents at the C4 position (via SNAr displacement) that will maximize affinity against kinase targets (e.g., CDK2, c-Met) or microbial enzymes (GlcN-6-P synthase).

Target Selection & Biological Rationale[1]

The imidazo[4,5-c]pyridazine scaffold is a bioisostere of purine. Based on current medicinal chemistry literature, three primary targets are recommended for validation:

Target ProteinPDB ID (Recommended)Rationale for Scaffold
CDK2 (Cyclin-Dependent Kinase 2) 1DI8 or 1HCK The scaffold mimics ATP. The imidazo-nitrogen atoms can form hydrogen bonds with the "hinge region" (Glu81/Leu83). The 7-ethyl group probes the ribose binding pocket.
c-Met (Hepatocyte Growth Factor Receptor) 3LQ8 Validated target for imidazopyridazine derivatives. The scaffold occupies the ATP-binding cleft, blocking downstream PI3K/AKT signaling.
GlcN-6-P Synthase 2VF5 Antimicrobial target.[1][2] The scaffold mimics the transition state of the fructose-6-phosphate binding pocket.
Biological Pathway Visualization

The following diagram illustrates the downstream effects of inhibiting the primary target, CDK2, using this scaffold.

CDK2_Pathway cluster_cell Tumor Cell Cytoplasm/Nucleus Scaffold 4-chloro-7-ethyl-7H- imidazo[4,5-c]pyridazine (Derivatives) CDK2 CDK2 / Cyclin E Complex Scaffold->CDK2 Inhibits (ATP Competitive) Rb Retinoblastoma Protein (Rb) CDK2->Rb Phosphorylation (Blocked) E2F E2F Transcription Factor Rb->E2F Release (Blocked) S_Phase S-Phase Gene Transcription E2F->S_Phase Promotes Proliferation Cell Proliferation (Tumor Growth) S_Phase->Proliferation Drives

Figure 1: Mechanism of Action. The imidazo[4,5-c]pyridazine scaffold acts as an ATP-competitive inhibitor, preventing Rb phosphorylation and arresting the cell cycle.

Detailed Experimental Protocol
Phase 1: Ligand Preparation & Combinatorial Generation

Objective: Convert the 4-chloro intermediate into a virtual library of potential bioactive molecules.

  • 3D Structure Generation:

    • Sketch the core: 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine.

    • Protonation State: At physiological pH (7.4), the pyridine ring nitrogen (N5) and imidazole nitrogens must be evaluated. Usually, the molecule is neutral, but N5 can accept a proton.

    • Energy Minimization: Use the MMFF94x force field to minimize the core.

  • Virtual Reaction (R-Group Enumeration):

    • Since "4-chloro" is a leaving group, generate a library by virtually reacting the core with a set of 50-100 primary and secondary amines.

    • Reaction:Core-Cl + H-N-R -> Core-N-R + HCl

    • Why? The 4-amino derivatives are significantly more likely to bind the kinase hinge region than the chloro-derivative.

Phase 2: Protein Preparation (CDK2 Case Study)

Objective: Prepare the crystal structure (PDB: 1DI8) for docking.

  • Import: Load PDB 1DI8 into your docking software (e.g., AutoDock Vina, Schrödinger Glide, or GOLD).

  • Cleaning:

    • Remove water molecules (unless they bridge the ligand and hinge region, e.g., HOH 12 in some CDK2 structures).

    • Remove the co-crystallized ligand (DTQ).

  • H-Bond Network: Add polar hydrogens. Optimize H-bond orientation (Flip Asn/Gln/His residues).

  • Grid Generation:

    • Center: Define the grid box centroid based on the co-crystallized ligand.

    • Size: 20 Å x 20 Å x 20 Å (Standard for ATP pockets).

    • Coordinates (Approx for 1DI8): X: -1.5, Y: 48.5, Z: 14.0.

Phase 3: Docking Workflow (AutoDock Vina / Glide)

Step-by-Step Execution:

  • Input:

    • Receptor: CDK2_clean.pdbqt

    • Ligand: Imidazo_pyridazine_library.pdbqt

  • Parameters:

    • Exhaustiveness: 32 (High precision required for scaffold hopping).

    • Energy Range: 4 kcal/mol.

  • Constraint (Optional but Recommended):

    • Define a hydrogen bond constraint between the N1 or N3 of the imidazole ring and the backbone NH of Leu83 (Hinge region). This forces the scaffold to adopt the bioactive "ATP-mimetic" pose.

Data Analysis & Interpretation

When analyzing the results, filter poses based on the following "Self-Validating" criteria. If a pose does not meet these, it is likely an artifact.

Interaction PointStructural RequirementBiological Significance
Hinge Binding H-bond between N(imidazole) and Leu83 Mimics the Adenine ring of ATP; essential for kinase inhibition.
Gatekeeper Van der Waals contact with Phe80 Determines selectivity. The planar imidazopyridazine rings should stack or edge-to-face interact here.
Solvent Front The C4-substituent (replacing Cl) points outThis region tolerates bulk. This validates why we generate the library at C4.
Ribose Pocket The 7-ethyl group sits in hydrophobic pocketThe ethyl group should occupy the space normally held by the ribose sugar of ATP.
Quantitative Output Table (Example)

Summarize your top hits in this format:

Compound IDR-Group (C4)Binding Affinity (kcal/mol)H-Bonds (Count)LE (Ligand Efficiency)
IP-001 (Core) -Cl-6.810.42
IP-023 -NH-Phenyl-9.220.38
IP-045 -NH-Cyclopropyl-8.520.45
Workflow Visualization

The following DOT diagram outlines the complete computational campaign, from core synthesis logic to final hit selection.

Docking_Workflow Start 4-chloro-7-ethyl-7H- imidazo[4,5-c]pyridazine LibGen Virtual Library Gen (S_N_Ar at C4) Start->LibGen Prep Ligand Prep (Minimization/Protonation) LibGen->Prep Dock Molecular Docking (Vina/Glide) Prep->Dock Grid Grid Generation (CDK2/c-Met ATP Pocket) Grid->Dock Filter Interaction Filtering (Hinge H-Bonds) Dock->Filter Select Hit Selection for Synthesis Filter->Select

Figure 2: Computational Workflow. Transitioning from the chloro-intermediate to a prioritized list of functionalized inhibitors.

References
  • Imidazo[4,5-c]pyridazines as Kinase Inhibitors

    • Title: Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine deriv
    • Source:Bioorganic & Medicinal Chemistry Letters (via PubMed/NIH).
    • URL:[Link] (Note: Closely related scaffold analog used for protocol validation).

  • Scaffold Pharmacology

    • Title: Exploring the untapped pharmacological potential of imidazopyridazines.[1][3]

    • Source:RSC Advances (Royal Society of Chemistry).
    • URL:[Link]

  • Antimicrobial Targets (GlcN-6-P)

    • Title: New polyfunctional imidazo[4,5-c]pyridine motifs: synthesis, crystal studies, docking studies and antimicrobial evaluation.[2]

    • Source:European Journal of Medicinal Chemistry.
    • URL:[Link]

  • Title: Application Notes and Protocols for Molecular Docking of Imidazo[4,5-b]pyrazine c-Met Inhibitors.

Disclaimer: This protocol is for research purposes only. The 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine molecule acts as a chemical intermediate; specific safety data sheets (SDS) should be consulted before physical synthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: Managing Regioisomer Formation in Imidazo[4,5-c]pyridazine Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[4,5-c]pyridazine scaffold is a critical heterocyclic motif in medicinal chemistry, bearing a structural resemblance to purines that allows for interaction with a diverse range of biological targets.[1] N-alkylation of this core is a fundamental synthetic step in the generation of compound libraries for drug discovery. However, a significant challenge lies in controlling the regioselectivity of this reaction. The presence of multiple nucleophilic nitrogen atoms can lead to the formation of a mixture of regioisomers, complicating purification and reducing the yield of the desired product.[2]

This guide provides in-depth technical support for researchers encountering challenges with the regioselective alkylation of imidazo[4,5-c]pyridazines. It is designed to offer both troubleshooting solutions for common experimental issues and a foundational understanding of the factors governing the reaction's outcome.

Troubleshooting Guide

This section addresses specific problems that may arise during the alkylation of imidazo[4,5-c]pyridazines, presented in a question-and-answer format.

Issue 1: An Inseparable Mixture of Regioisomers is Formed

Question: My reaction is producing a mixture of N-alkylated isomers that are proving difficult to separate by column chromatography. How can I improve the regioselectivity of the reaction?

Answer: The formation of an inseparable mixture of regioisomers is a common problem stemming from the similar reactivity of the nitrogen atoms in the imidazo[4,5-c]pyridazine core under the chosen reaction conditions.[3] To favor the formation of a single isomer, a systematic modification of the reaction parameters is necessary.

Potential Causes & Solutions:

  • Sub-optimal Reaction Conditions: The choice of base, solvent, and temperature all play a crucial role in determining the product distribution.[2]

    • Base: The strength and steric bulk of the base can influence the site of deprotonation and subsequent alkylation. If you are using a common base like potassium carbonate (K₂CO₃), consider switching to a bulkier base, which may favor alkylation at a less sterically hindered nitrogen. Conversely, a stronger base like sodium hydride (NaH) might alter the selectivity, though it should be used with caution as it can also impact the overall yield and side product formation.[3]

    • Solvent: Solvent polarity can significantly affect the reaction outcome. A widely used method involves a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][4] Experimenting with other solvents of varying polarity could shift the equilibrium between tautomers and influence the alkylation site.

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.

  • Nature of the Alkylating Agent: The steric bulk and the nature of the leaving group on the alkylating agent can influence the site of attack.[3] Using a bulkier alkylating agent may favor alkylation at the more accessible nitrogen atom.

  • Protecting Group Strategy: If modifying the reaction conditions does not provide the desired selectivity, a protecting group strategy can be employed. This involves selectively blocking the more reactive nitrogen atom to direct alkylation to the desired site, followed by a deprotection step.[3][5]

Issue 2: Low or No Product Yield

Question: I am observing very low conversion of my starting material, or no product formation at all. What are the likely causes and how can I rectify this?

Answer: Low or no product yield can be attributed to several factors, ranging from incomplete reaction to degradation of the starting material.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Monitoring: It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This will help determine if the reaction is simply slow or has stalled.

    • Reaction Time and Temperature: Consider extending the reaction time or moderately increasing the temperature to drive the reaction to completion.[3]

  • Degradation of Materials:

    • Anhydrous Conditions: The presence of water can lead to the degradation of both the starting material and the product. Ensure the use of an anhydrous solvent and maintain an inert atmosphere (e.g., under nitrogen or argon).[3]

  • Ineffective Reagents:

    • Base and Solvent Purity: The effectiveness of the base and the purity of the solvent are critical. Use a freshly opened or properly stored base and ensure the solvent is of high purity.[3] If potassium carbonate is proving ineffective, a stronger base such as sodium hydride might be necessary.[3]

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my desired alkylated product. What strategies can I employ to improve the separation?

Answer: Purification challenges often arise due to the similar polarities of the starting material, products, and any side products.

Potential Causes & Solutions:

  • Similar Polarities:

    • Chromatography Optimization: For column chromatography, a systematic exploration of different solvent systems is recommended.[3] This could involve using gradients of hexane/ethyl acetate, dichloromethane/methanol, or other solvent combinations to achieve better separation.[3]

  • Presence of Side Products: The formation of side products with similar chromatographic behavior can complicate purification. Re-evaluating the reaction conditions to minimize side product formation is often the most effective approach.

Frequently Asked Questions (FAQs)

Q1: What are the primary nitrogen atoms susceptible to alkylation in the imidazo[4,5-c]pyridazine ring system?

The imidazo[4,5-c]pyridazine scaffold presents multiple nitrogen atoms that can potentially undergo alkylation. The key sites are the nitrogen atoms within the imidazole and pyridazine rings. The relative nucleophilicity of these nitrogens is influenced by electronic and steric factors.

Q2: How can I definitively determine the structure of my alkylated products and distinguish between the different regioisomers?

Structural elucidation of the resulting regioisomers is critical. Two-dimensional Nuclear Magnetic Resonance (NMR) techniques are powerful tools for this purpose. Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify through-space correlations between the protons of the newly introduced alkyl group (e.g., the N-CH₂) and the protons on the heterocyclic core.[4][6][7] For instance, a strong NOE enhancement between the N-CH₂ protons and the protons at the C-4 and C-6 positions of the pyridine moiety would confirm alkylation at the N-5 position.[4][6] Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy can also provide complementary structural information.[4][6]

Q3: What are the most common reaction conditions reported for the N-alkylation of imidazo[4,5-c]pyridazines?

A widely employed method for the N-alkylation of related imidazopyridine systems involves the use of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[3][4] The reaction is typically stirred at room temperature for an extended period, often overnight.[7]

Q4: Can protecting groups be used to control regioselectivity?

Yes, protecting group strategies are a valid approach to control regioselectivity in complex heterocyclic systems.[5] This involves the selective protection of one or more nitrogen atoms to direct the alkylation to the desired position. The choice of protecting group is crucial and depends on its stability to the alkylation conditions and the ease of its subsequent removal.[5]

Key Experimental Protocol: A General Procedure for N-Alkylation

The following protocol describes a general procedure for the N-alkylation of a substituted imidazo[4,5-c]pyridazine. It is important to note that the specific quantities and reaction parameters may need to be optimized for different substrates and alkylating agents.

Step-by-Step Methodology
  • Reaction Setup: To a solution of the substituted imidazo[4,5-c]pyridazine (1.0 equivalent) in anhydrous DMF, add potassium carbonate (K₂CO₃) (2.2 equivalents).[2]

  • Addition of Alkylating Agent: Stir the mixture at room temperature and add the alkylating agent (e.g., a substituted benzyl bromide) (1.6 equivalents) dropwise.[2]

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 24 hours.[2] Monitor the progress of the reaction by thin-layer chromatography (TLC).[2]

  • Work-up: Once the reaction is complete, filter the mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the DMF.[2]

  • Extraction: Dissolve the residue in a suitable organic solvent such as ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.[2]

  • Purification: Concentrate the dried organic layer and purify the crude product by silica gel column chromatography using an appropriate solvent system.

Workflow for Optimizing Regioselectivity

The following diagram illustrates a logical workflow for optimizing the regioselectivity of the imidazo[4,5-c]pyridazine alkylation.

G start Start: Alkylation of Imidazo[4,5-c]pyridazine conditions Initial Reaction Conditions: Base: K2CO3 Solvent: DMF Temperature: Room Temp start->conditions analysis Analyze Product Mixture (TLC, LC-MS, NMR) conditions->analysis isomers Inseparable Mixture of Isomers? analysis->isomers low_yield Low Yield? analysis->low_yield If desired isomer is major, but yield is low purify Purify Desired Isomer isomers->purify No troubleshoot_selectivity Troubleshoot Selectivity isomers->troubleshoot_selectivity Yes low_yield->purify No troubleshoot_yield Troubleshoot Yield low_yield->troubleshoot_yield Yes success Success: Isolated Desired Regioisomer purify->success change_base Modify Base: - Stronger (NaH) - Bulkier troubleshoot_selectivity->change_base change_solvent Modify Solvent: - Polarity troubleshoot_selectivity->change_solvent change_temp Modify Temperature: - Lower Temperature troubleshoot_selectivity->change_temp protecting_group Consider Protecting Group Strategy troubleshoot_selectivity->protecting_group check_reagents Check Reagent Purity & Anhydrous Conditions troubleshoot_yield->check_reagents extend_time Extend Reaction Time or Increase Temperature troubleshoot_yield->extend_time change_base->conditions Re-run Reaction change_solvent->conditions Re-run Reaction change_temp->conditions Re-run Reaction protecting_group->conditions Re-design Synthesis check_reagents->conditions Re-run Reaction extend_time->conditions Re-run Reaction

Caption: A workflow diagram for optimizing the regioselective alkylation of imidazo[4,5-c]pyridazines.

Data Summary: Factors Influencing Regioselectivity

The following table summarizes the key factors that can be manipulated to influence the outcome of the alkylation reaction.

Influencing FactorPotential Outcome on Regioselectivity
Base The strength and steric hindrance of the base can alter the deprotonation site, thereby influencing the position of alkylation.
Solvent Solvent polarity can affect the tautomeric equilibrium of the starting material, which in turn can direct the alkylation to a specific nitrogen atom.
Temperature Lower temperatures may favor the kinetically controlled product, potentially leading to higher regioselectivity.
Alkylating Agent The steric bulk of the alkylating agent can lead to preferential attack at the less sterically hindered nitrogen atom.
Protecting Groups The use of a protecting group allows for the selective blocking of a reactive site, thereby directing the alkylation to the desired position.

References

  • Benchchem. Overcoming challenges in the alkylation of imidazo[4,5-b]pyridine regioisomers.
  • Benchchem. Application Notes and Protocol for N-alkylation of 6H-Imidazo[4,5-B]pyridine.
  • Göker H, et al. View of Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR". International Journal of Psychosocial Rehabilitation. 2019;23(02).
  • Göker H, et al. Regioselective N-alkylation of some 2-(Substituted Phenyl) Imidazo[4,5-c] Pyridines: Synthesis and Structure Elucidation by NMR. ResearchGate. 2025.
  • Scott K. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. 2024;16(4):131.
  • Sławiński J, et al. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. 2021;26(11):3123. Available from: [Link]

  • Doğanç F, Göker H. N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. 2025;50(1):15-20. Available from: [Link]

Sources

troubleshooting incomplete cyclization in imidazo[4,5-c]pyridazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for imidazo[4,5-c]pyridazine synthesis. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the crucial cyclization step. As Senior Application Scientists, we have compiled field-proven insights and data to help you navigate the complexities of this synthesis, ensuring higher yields and product purity.

The imidazo[4,5-c]pyridazine core is a significant heterocyclic scaffold due to its structural analogy to purines, which imparts a wide range of pharmacological activities.[1][2] However, achieving efficient intramolecular cyclization to form the fused imidazole ring can be challenging. This guide addresses the most frequent issues, from incomplete reactions to side product formation, providing a logical framework for optimization.

General Reaction Pathway

The most common strategies for synthesizing the imidazo[4,5-c]pyridazine ring system involve the condensation of a 3,4-diaminopyridazine precursor with a one-carbon electrophile, such as an aldehyde, carboxylic acid, or an equivalent like an orthoester.[1] The reaction proceeds through the formation of an intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the final product.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization & Aromatization A 3,4-Diaminopyridazine C Schiff Base / Amide Intermediate A->C + R-CHO / R-COOH B Aldehyde / Carboxylic Acid (or equivalent) B->C D Non-aromatic Dihydro-imidazo Intermediate C->D Intramolecular Cyclization E Imidazo[4,5-c]pyridazine D->E - H2O (Dehydration) or - 2H (Oxidation)

Caption: General workflow for imidazo[4,5-c]pyridazine synthesis.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q1: My reaction shows very low conversion. TLC analysis indicates mostly unreacted 3,4-diaminopyridazine starting material. What's going wrong?

A1: This is a classic case of insufficient reaction drive. The initial condensation and subsequent cyclization often require specific conditions to proceed to completion. Several factors could be at play:

  • Insufficient Thermal Energy: Many cyclization reactions require significant heat to overcome the activation energy barrier. If you are running the reaction at room temperature or a low temperature, the rate may be impractically slow.

    • Solution: Increase the reaction temperature. Refluxing in a suitable high-boiling solvent like DMF, dioxane, or even polyphosphoric acid (PPA) is a common strategy.[1][3] Microwave-assisted synthesis can also be highly effective, dramatically reducing reaction times and often improving yields.[1][2]

  • Reversible Condensation: The initial formation of the Schiff base (from an aldehyde) or amide (from a carboxylic acid) is a reversible condensation reaction that produces water. If water is not removed, the equilibrium may favor the starting materials.

    • Solution: Implement measures to remove water. For high-temperature reactions, a Dean-Stark trap is effective. Alternatively, using a dehydrating agent as the solvent or co-solvent, such as polyphosphoric acid (PPA), is a well-established method for driving the reaction forward.[1]

  • Sub-optimal pH: The reaction pH can be critical. Condensations with carboxylic acids typically require acidic conditions to activate the carbonyl group. If using an aldehyde or an orthoester, a catalytic amount of acid can be beneficial to facilitate the initial condensation step.[3]

    • Solution: If your reaction medium is neutral, consider adding a catalytic amount of an acid like p-toluenesulfonic acid (pTSA) or using an acidic solvent like acetic acid.

Q2: I've isolated a stable intermediate, but the final cyclized product is not forming. How can I push the reaction to completion?

A2: This indicates that the initial condensation has occurred, but the intramolecular cyclization is the rate-limiting step. This is common when the nucleophilicity of the second amino group is reduced or when there is steric hindrance.

  • Causality: The energy barrier for the ring-closing step is too high under your current conditions. The intermediate is stable and requires a further push to cyclize.

  • Troubleshooting Steps:

    • Increase Heat: As with low conversion, increasing the temperature is the most direct approach to provide the necessary energy for cyclization.[3]

    • Use a Stronger Dehydrating Agent/Catalyst: Switching to a more powerful cyclization agent can be highly effective. Polyphosphoric acid (PPA) is not just a solvent but also a strong dehydrating agent and acid catalyst that actively promotes this type of cyclization.[1] Similarly, using Lewis acids like Ytterbium triflate (Yb(OTf)₃) has been shown to catalyze condensation and cyclization with orthoesters efficiently.[1][2]

    • Change the Reaction Partner: If using a carboxylic acid, converting it to a more reactive derivative like an acid chloride or using an orthoester (e.g., triethyl orthoformate) can facilitate the reaction.[1] Orthoesters are particularly useful as they react to form an intermediate that readily cyclizes, and the byproducts (alcohols) do not interfere with the reaction.

Q3: My reaction with an aldehyde is sluggish and gives low yields. Is there a specific requirement for this condensation?

A3: Yes, when using aldehydes, the final aromatization step is an oxidation. The initially formed dihydro-imidazo[4,5-c]pyridazine intermediate must lose two hydrogen atoms to form the stable aromatic ring.

  • Mechanism: The diaminopyridazine condenses with the aldehyde to form a Schiff base, which cyclizes to the non-aromatic dihydro-intermediate. This intermediate must then be oxidized.

  • Solutions:

    • Air Oxidation: In some cases, bubbling air through the reaction mixture, especially at elevated temperatures in a solvent like DMSO, can be sufficient. However, this can be slow and inconsistent.[3][4]

    • Mild Oxidizing Agent: The addition of a mild oxidizing agent is often necessary to ensure a high yield of the aromatic product.

      • Sodium metabisulfite (Na₂S₂O₅): This reagent is used in a well-established one-pot procedure where it forms an adduct with the aldehyde, facilitating a controlled condensation and oxidative cyclization.[4][5]

      • Reductive Cyclization (Alternative approach): An alternative strategy involves starting with a nitro-aminopyridine and an aldehyde. A reducing agent like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) reduces the nitro group in situ, triggering a spontaneous cyclization.[1][2]

Q4: I am observing the formation of multiple products, including potential regioisomers. How can I improve selectivity?

A4: Regioisomer formation can occur if the starting materials are not symmetrical or if subsequent reactions like N-alkylation are performed. In the context of the initial cyclization, the key is the purity and structure of the diamine precursor.

  • Cyclization Selectivity: When using a substituted 3,4-diaminopyridazine, the cyclization can theoretically proceed in two directions if the diamine is not symmetrical relative to the substituent. However, electronic and steric effects usually favor one isomer. For the synthesis of imidazo[4,5-c]pyridines, you must start with a 3,4-diaminopyridazine. If you are using a 2,3-diaminopyridine, you will form the isomeric imidazo[4,5-b]pyridine scaffold.[1][5]

    • Solution: Confirm the identity and purity of your starting diamine using NMR and mass spectrometry. An isomeric impurity in the starting material will inevitably lead to an isomeric product mixture.

  • N-Alkylation Isomers: If you are alkylating the final product, the imidazole ring has two nitrogen atoms that can be alkylated, leading to regioisomers.

    • Solution: Controlling the regioselectivity of alkylation requires careful selection of the base, solvent, and alkylating agent. This is a post-cyclization issue, but it's crucial for downstream functionalization.[3]

Caption: A logical workflow for troubleshooting incomplete cyclization.

Data & Protocols

Table 1: Common Conditions for Imidazo[4,5-c]pyridazine Ring Formation
Reagent PartnerCatalyst / MediumTemperatureKey ConsiderationsReference
Carboxylic AcidPolyphosphoric Acid (PPA)High (e.g., 150-200 °C)PPA acts as solvent, catalyst, and dehydrating agent. Good for difficult cyclizations.[1]
Carboxylic AcidSilica Gel SupportMicrowave (e.g., 100 W)A fast, environmentally benign method for moderate to good yields.[1]
AldehydeDMSO / AirHigh (e.g., 120 °C)Relies on slower air oxidation for aromatization.[3]
AldehydeNa₂S₂O₅ in DMSO120-140 °CA reliable one-pot method that facilitates oxidative cyclization.[4][5]
Triethyl OrthoformateYtterbium triflate (Yb(OTf)₃)RefluxEfficient Lewis acid-catalyzed method for forming the unsubstituted core.[1][2]
Triethyl OrthoformateAcetic Acid / HClRefluxClassic acidic conditions for cyclization with orthoesters.[1]
Protocol: General Procedure for Oxidative Cyclization with an Aldehyde

This protocol is a representative example based on the synthesis of 2-substituted imidazo[4,5-c]pyridazines.

Materials:

  • 3,4-Diaminopyridazine (1.0 eq)

  • Substituted Benzaldehyde (1.0 eq)

  • Sodium Metabisulfite (Na₂S₂O₅) (1.1 eq)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a solution of the substituted benzaldehyde (1.0 eq) in DMSO, add sodium metabisulfite (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the aldehyde-bisulfite adduct.

  • Add 3,4-diaminopyridazine (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 120-140 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker of ice water. A precipitate of the crude product should form.

  • Collect the solid by vacuum filtration and wash thoroughly with water, followed by a cold, non-polar solvent (e.g., diethyl ether) to remove impurities.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or DMF/water) to obtain the purified product.

References

  • Title: The synthesis of imidazo[4,5‐c] ‐ and v‐triazolo[4,5‐c] pyridazines. Source: ResearchGate. [Link]

  • Title: Practical Way to Imidazo[4,5-b] and [4,5-c]Pyridine-2-ones via Cascade Ureidation/Palladium-Catalyzed Cyclization. Source: ACS Publications. [Link]

  • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Source: PMC (Molecules). [Link]

  • Title: Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Source: PubMed (Medicinal Chemistry Research). [Link]

  • Title: Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines. Source: ACS Combinatorial Science. [Link]

  • Title: Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Source: MDPI (Molecules). [Link]

  • Title: Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Source: MDPI. [Link]

Sources

Technical Support Center: Optimization of Imidazo[4,5-c]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The imidazo[4,5-c]pyridazine core is a "privileged scaffold" in drug discovery, often utilized in kinase inhibitors and antiviral agents due to its resemblance to purine nucleosides. However, its synthesis presents unique challenges compared to its carbon-analogs (e.g., imidazo[4,5-c]pyridines). The electron-deficient pyridazine ring creates specific issues regarding nucleophilicity , catalyst poisoning , and solubility .

This guide addresses the three critical bottlenecks in the synthetic workflow:

  • Cyclization Efficiency: Constructing the fused imidazole ring.

  • Regioselectivity: Controlling N1 vs. N3 alkylation.

  • Metal-Catalyzed Couplings: Overcoming catalyst deactivation during functionalization.

Module 1: The Cyclization Step (Ring Closure)

The most common route involves the condensation of 3,4-diaminopyridazines with carboxylic acids or orthoesters. This "Traube-like" synthesis often stalls at the intermediate amide stage or suffers from decomposition due to harsh dehydrating conditions.

Workflow Visualization

CyclizationWorkflow Start 3,4-Diaminopyridazine Reagent Reagent Selection: R-COOH vs Orthoester Start->Reagent Intermed Intermediate: Mono-Amide Reagent->Intermed Acylation Condition Dehydration: PPA or uWave Intermed->Condition Ring Closure (Critical Step) Product Imidazo[4,5-c]pyridazine Condition->Product -H2O

Figure 1: Step-wise cyclization pathway highlighting the critical dehydration bottleneck.

Troubleshooting Guide: Cyclization
SymptomProbable CauseCorrective Action
Stalled at Intermediate (M+18 observed) Incomplete dehydration. The amide bond has formed, but the imidazole ring hasn't closed.Switch to Polyphosphoric Acid (PPA): Heat at 120–140°C. PPA acts as both solvent and dehydrating agent. Microwave Option: If substrate is acid-sensitive, use microwave irradiation (180°C, 20 min) in EtOH/AcOH [1].
Low Yield / Black Tar Oxidative decomposition of the electron-rich diamine precursor before cyclization.Inert Atmosphere: Degas solvents thoroughly. Add Antioxidant: Add 10 mol% sodium metabisulfite (

) if using oxidative cyclization conditions (e.g., with aldehydes) [2].
Product Water-Soluble (Low Recovery) The imidazo[4,5-c]pyridazine core is amphoteric and highly polar.pH Adjustment: Do NOT extract. Neutralize aqueous layer to pH 7.0 exactly. The product often precipitates. If not, use continuous extraction with

-butanol or evaporate and purify via C18 reverse-phase chromatography.

Module 2: Regioselective N-Alkylation

When alkylating the imidazole ring (N1 vs. N3), the lone pair availability is influenced by the adjacent pyridazine nitrogens. Alkylation typically yields a mixture, but conditions can be tuned.

Regioselectivity Decision Tree

Regioselectivity Problem Target: N-Alkylation ConditionA Condition: Basic (NaH/DMF) Problem->ConditionA ConditionB Condition: Mitsunobu (PPh3/DIAD) Problem->ConditionB ResultA Result: Mixture (N1 + N3) Sterics dominate ConditionA->ResultA ResultB Result: High Selectivity Favors N1 (usually) ConditionB->ResultB Action Action: Use Mitsunobu for primary alcohols ResultB->Action

Figure 2: Strategic selection of alkylation conditions to maximize regioselectivity.

Optimization Protocol
  • Standard Alkylation (

    
    ): 
    
    • Reagents:

      
       (mild) or 
      
      
      
      (stronger), Alkyl Halide, DMF.
    • Outcome: Usually a 2:1 to 1:1 mixture of N1:N3 isomers due to tautomeric equilibrium.

    • Fix: Lower temperature to 0°C to favor the kinetic product (often governed by steric hindrance of the C4-substituent).

  • Mitsunobu Reaction:

    • Reagents:

      
      , DIAD, Primary Alcohol, THF.
      
    • Advantage:[1][2][3][4][5] Often provides higher regioselectivity compared to base-mediated alkylation due to the bulky intermediate complex [3].

Module 3: Palladium-Catalyzed Functionalization

The pyridazine ring is electron-deficient (π-deficient), making the C-Cl or C-Br bonds less reactive towards oxidative addition than simple benzenes. Furthermore, the proximal nitrogens can chelate Pd, deactivating the catalyst.

Critical Parameters for Cross-Coupling
ParameterRecommendationScientific Rationale
Ligand Selection XPhos or BrettPhos Bulky, electron-rich biaryl phosphines facilitate oxidative addition into electron-poor heterocycles and prevent catalyst poisoning by N-chelation [4].
Base

or

Weaker bases reduce hydrolysis of the sensitive pyridazine ring compared to

.
Solvent 1,4-Dioxane or

-Amyl Alcohol
High boiling point ethers/alcohols stabilize the Pd-intermediates. Avoid DMF if possible (can decompose at high temp).
Step-by-Step: Suzuki-Miyaura Coupling
  • Charge Vessel: Add 4-chloroimidazo[4,5-c]pyridazine (1.0 eq), Boronic Acid (1.5 eq),

    
     (0.05 eq), and XPhos (0.10 eq).
    
  • Solvent: Add degassed 1,4-dioxane/water (4:1 ratio).

  • Base: Add

    
     (3.0 eq).
    
  • Cycle: Heat at 100°C for 2–4 hours.

    • Checkpoint: If starting material remains but no byproduct forms, add fresh catalyst/ligand (catalyst death occurred).

    • Checkpoint: If de-halogenation (protodehalogenation) is observed, switch solvent to anhydrous toluene and use anhydrous base (

      
      ).
      

Frequently Asked Questions (FAQs)

Q: My product is stuck in the aqueous phase after PPA cyclization. How do I recover it? A: Do not use standard extraction. Dilute the PPA mixture with crushed ice. Carefully adjust pH to ~7.0 with 50% NaOH (exothermic!). Let it sit at 4°C overnight. The product usually crystallizes. If not, evaporate to dryness and use a Soxhlet extractor with Ethyl Acetate/Methanol (9:1).

Q: Can I use microwave irradiation for the cyclization step? A: Yes. Microwave heating is highly recommended for this scaffold. It reduces reaction times from hours (thermal) to minutes, minimizing the thermal decomposition of the electron-rich diamine precursor [1].

Q: Why am I getting multiple spots during N-alkylation? A: Apart from N1/N3 regiomers, you may be seeing dialkylation (quaternization of the pyridazine nitrogens). Ensure you use exactly 1.0–1.1 equivalents of alkylating agent and avoid super-strong bases like NaH unless necessary.

References

  • Microwave-Assisted Synthesis of Imidazo[4,5-b]pyridines (Analogous Methodology).

    • Source: Vertex AI Search / PMC.
    • Context: Describes condensation of diamines with carboxylic acids using microwave irradi
    • URL:[Link]

  • Synthesis of 2-(substituted-phenyl)

    • Source: PubMed / Springer.
    • Context: Details the use of sodium metabisulfite adducts of aldehydes for cyclization and discusses N-alkyl
    • URL:[Link]

  • Regioselective N-alkyl

    • Source: International Journal of Psychosocial Rehabilitation / ResearchG
    • Context: Provides NMR evidence (NOESY)
    • URL:[Link]

  • Palladium-Catalyzed Amidation/Cycliz

    • Source: Organic Letters / NIH.
    • Context: Establishes protocols for Pd-catalyzed functionalization of the chlorinated core, overcoming c
    • URL:[Link]

Sources

preventing N-oxide formation in imidazopyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It prioritizes mechanistic understanding and actionable protocols over generic advice.

Topic: Prevention of N-Oxide Formation

Lead Scientist: Senior Application Specialist, Heterocyclic Chemistry Division

Executive Summary & Diagnostic Logic

The Problem: In the synthesis of imidazopyridines (specifically the imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine scaffolds), the formation of N-oxides is a persistent side reaction.[1] This occurs because the sp²-hybridized nitrogen (N1 in imidazo[1,2-a] or the pyridine-N in imidazo[4,5-b]) retains significant nucleophilicity.

The Trigger: N-oxides typically form during oxidative coupling reactions (e.g., copper-catalyzed aerobic cyclization) or when using peroxide-containing solvents (e.g., uninhibited ethers). It is rarely a spontaneous event under standard condensation (e.g., Chichibabin) conditions unless strong oxidants are present.

Diagnostic Flowchart: Use this logic to confirm if your impurity is indeed an N-oxide before altering your workflow.

DiagnosticFlow Start Impurity Detected LCMS LC-MS Analysis Start->LCMS MassShift Mass Shift? LCMS->MassShift Plus16 +16 Da (M+16) MassShift->Plus16 Yes Plus32 +32 Da (M+32) MassShift->Plus32 Yes (Di-N-oxide) Retention Retention Time (Rt) Plus16->Retention Plus32->Retention Polarity Shift to Lower Rt (More Polar) Retention->Polarity Yes Other Other Oxidation (e.g., C=O) Retention->Other No (Lipophilic shift) DeoxTest PCl3/Zn Test Polarity->DeoxTest Validation Confirm CONFIRMED N-Oxide DeoxTest->Confirm M+16 disappears

Caption: Diagnostic logic to differentiate N-oxide formation from other oxidative side reactions (e.g., carbonyl formation).

Root Cause Analysis & Prevention Protocols

This section details the three primary vectors for N-oxide generation and the specific protocols to block them.

Vector A: Oxidative Cyclization (The "Copper/Air" Trap)

Many modern syntheses use CuI/O₂ to couple 2-aminopyridines with ketones. The superoxide radical anions generated here can attack the ring nitrogen.

  • Mechanism: The copper catalyst cycles between Cu(I) and Cu(II/III). In the presence of excess O₂, reactive oxygen species (ROS) such as superoxide (

    
    ) are generated. These are electrophilic enough to attack the pyridine nitrogen.
    
  • Prevention Protocol:

    • Switch Oxidants: Replace aerobic conditions (O₂ balloon) with IBX or DIB (Diacetoxyiodobenzene) if compatible. These are selective for C-H functionalization and less prone to N-oxidation than radical ROS.

    • Ligand Tuning: Use bidentate ligands (e.g., phenanthroline). They stabilize the Cu-center and reduce the "leakage" of free radical oxygen species into the bulk solution.

    • Stoichiometry: Do not use a large excess of the oxidant. Titrate the oxidant if possible.

Vector B: Solvent Impurities (The "Ether" Trap)

Ethers (THF, Dioxane, Diethyl ether) form peroxides upon storage. These peroxides act similarly to m-CPBA, effectively oxidizing the nitrogen.

  • Prevention Protocol:

    • The Starch-Iodide Test: Prior to any reaction, test your solvent.

      • Step: Dip a strip of starch-iodide paper into the solvent.

      • Result: Immediate blue/black color indicates peroxides >50 ppm. Discard or distill.

    • Scavenger Additive: Add BHT (Butylated hydroxytoluene) (100-500 ppm) to the reaction mixture if using etheral solvents at high temperatures. BHT acts as a radical sink, protecting the nitrogen.

Vector C: Route Selection (The "Design" Fix)

If your target is sensitive, avoid oxidative coupling entirely.

FeatureOxidative Coupling RouteCondensation Route (Preferred)
Reagents 2-aminopyridine + Ketone + Oxidant 2-aminopyridine +

-Haloketone
Mechanism Radical / C-H ActivationS_N2 Displacement + Dehydration
N-Oxide Risk HIGH NEGLIGIBLE
Recommendation Use only when precursors are unavailable.Standardize on this route.
Troubleshooting Scenarios (FAQs)

Q1: I am running a Groebke-Blackburn-Bienaymé (GBB) reaction, and I see M+16. Why?

  • Analysis: The GBB reaction (Amine + Aldehyde + Isocyanide) is typically acid-catalyzed and non-oxidative. However, if you are using a Lewis Acid like CAN (Ceric Ammonium Nitrate) or heating in non-degassed solvents for prolonged periods, auto-oxidation occurs.

  • Fix: Switch to Sc(OTf)₃ or HClO₄ as the catalyst. Degas your solvent (sparge with Argon for 15 mins) to remove dissolved oxygen.

Q2: My product is an imidazo[4,5-b]pyridine. Is this more susceptible?

  • Analysis: Yes. The pyridine nitrogen in the [4,5-b] scaffold is more electron-rich than the bridgehead nitrogen in the [1,2-a] scaffold. It behaves like a simple pyridine.

  • Fix: You must protect this nitrogen if you are performing oxidation elsewhere on the molecule. If that is not possible, perform the oxidation under acidic conditions (protonation of the N protects it from electrophilic oxygen attack).

Q3: Can I just filter the N-oxide out?

  • Analysis: N-oxides are highly polar.

  • Fix: Yes. In normal phase chromatography (Silica), the N-oxide will elute significantly later than the parent heterocycle. Use a gradient of DCM:MeOH (95:5 to 90:10). The N-oxide will often "stick" to the baseline unless pushed with MeOH/NH₃.

Remediation: Deoxygenation Protocols

If prevention fails, use these "Rescue Protocols" to revert the N-oxide to the parent imidazopyridine.

Method A: PCl₃ Reduction (The "Sledgehammer")

Best for: Stable substrates with no acid-sensitive groups.

  • Dissolve the crude mixture (containing N-oxide) in anhydrous DCM or CHCl₃ .

  • Cool to 0 °C under Argon.

  • Add PCl₃ (2.0 equivalents) dropwise.

  • Allow to warm to RT and stir for 1-2 hours.

  • Quench: Pour carefully into ice/saturated NaHCO₃ (Exothermic!).

  • Mechanism: PCl₃ attacks the oxygen, forming a P-O bond, followed by elimination of POCl₃.

Method B: Pd/C + Ammonium Formate (The "Scalpel")

Best for: Substrates sensitive to strong Lewis acids.

  • Dissolve substrate in Methanol .

  • Add 10% Pd/C (10 wt% loading).

  • Add Ammonium Formate (5.0 equivalents).

  • Reflux for 1-3 hours.

  • Filter through Celite to remove Pd.

  • Note: This is a transfer hydrogenation. It is milder than direct H₂ hydrogenation and avoids over-reduction of the aromatic ring.

Mechanistic Visualization

Understanding the competition between Cyclization and Oxidation is critical.

Mechanism Precursors 2-Aminopyridine + Ketone Intermediate Imine / Enamine Intermediate Precursors->Intermediate Cyclization Cyclization (C-N Bond Formation) Intermediate->Cyclization Standard Route NOxide_Inter N-Oxide Intermediate Intermediate->NOxide_Inter Oxidant Attack (on Pyridine N) Product Imidazopyridine (Target) Cyclization->Product NOxide_Prod Imidazopyridine N-Oxide (Side Product) Product->NOxide_Prod Post-Reaction Oxidation Oxidant Strong Oxidant / ROS (Excess O2, Peroxides) Oxidant->NOxide_Inter Oxidant->NOxide_Prod NOxide_Inter->NOxide_Prod Cyclization

Caption: Competitive pathways. Note that N-oxidation can occur on the intermediate or the final product if oxidants are uncontrolled.

References
  • Bagdi, A. K., et al. (2013).[2] "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines via oxidative coupling." Journal of Organic Chemistry.

    • Relevance: Establishes the oxidative coupling mechanism and the role of copper/oxygen, highlighting the risk of ROS gener
  • Monir, K., et al. (2014).[2][3] "Synthesis of 3-aroylimidazo[1,2-a]pyridines via oxidative coupling." Organic Letters.

    • Relevance: Discusses oxidant stoichiometry and alternative oxid
  • Yuan, B., et al. (2016).[4] "AgNO2 as the NO Source for the Synthesis of Substituted Pyrazole N-Oxides." Organic Letters.

    • Relevance: While focused on pyrazoles, this paper provides authoritative mechanistic insight into how nitrogen heterocycles undergo N-oxidation under metal-c
  • BenchChem Technical Support. (2025). "Common side reactions in the synthesis of imidazo[4,5-b]pyridines."

    • Relevance: Practical troubleshooting for the [4,5-b] scaffold and confirm
  • Organic Chemistry Portal. "Synthesis of imidazo[1,2-a]pyridines."

    • Relevance: Comprehensive overview of synthetic routes, distinguishing between oxidative and non-oxidative methods (Chichibabin vs.

Sources

analytical methods for detecting impurities in 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine samples

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: L3 Engineering Support Subject: Impurity Profiling & Method Troubleshooting Molecule ID: 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine (Key Intermediate for JAK/Kinase Inhibitor Synthesis)

Introduction: The Analytical Challenge

You are likely working with 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine as a scaffold for nucleophilic aromatic substitution (


). From an analytical perspective, this molecule presents a "Perfect Storm" of challenges:
  • Regioisomerism: The precursor (4-chloro-imidazo[4,5-c]pyridazine) has tautomeric nitrogens. Alkylation often yields the desired 7-ethyl product alongside the 5-ethyl regioisomer , which has identical mass and similar polarity.

  • Lability: The C4-Chlorine atom is activated. In aqueous acidic mobile phases (common in HPLC), it can hydrolyze to the 4-hydroxy/oxo impurity , leading to false "degradation" results during analysis.

  • Basicity: The fused imidazole-pyridazine core is highly basic, causing severe peak tailing on standard C18 columns due to silanol interactions.

This guide provides self-validating protocols to overcome these specific hurdles.

Module 1: Chromatographic Separation Strategy

Troubleshooting Guide: "I cannot separate the Regioisomer."

The Issue: You observe a single broad peak or a "shoulder" on the main peak. MS data shows the same [M+H]+ (approx. 183.04 Da) for both, confirming they are isomers, not distinct impurities.

The Causality: Standard C18 columns rely on hydrophobic interaction. Since the ethyl group adds similar hydrophobicity regardless of position (N7 vs N5), C18 selectivity is poor. You need a stationary phase that exploits the electron density differences in the aromatic ring caused by the different nitrogen positions.

The Solution: Phenyl-Hexyl Chemistry Switch to a Phenyl-Hexyl column. The


-

interactions between the stationary phase and the electron-deficient pyridazine ring are sensitive to the specific position of the ethyl group.

Recommended Protocol (Isomer Resolution):

ParameterSettingRationale
Column Phenyl-Hexyl (e.g., XBridge or CSH), 150 x 4.6 mm, 3.5 µmMaximizes

-

selectivity for regioisomers.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 9.5)Critical: High pH deprotonates the imidazole, sharpening the peak and improving retention.
Mobile Phase B AcetonitrileMethanol can cause higher pressure; ACN is preferred for peak shape.
Gradient 5% B to 60% B over 20 minShallow gradient required to resolve isomers (

).
Flow Rate 1.0 mL/minStandard.
Detection UV @ 260 nmMax absorbance for the imidazo-pyridazine core.

Validation Check:

  • Inject a spiked sample (90% Product + 10% Regioisomer).

  • Pass Criteria: Resolution (

    
    ) between peaks > 2.0.
    
  • Fail Criteria:

    
     or Peak Tailing Factor (
    
    
    
    ) > 1.3.

Module 2: Stability & Sample Preparation

Troubleshooting Guide: "My impurity levels increase the longer the sample sits."

The Issue: You observe a growing peak at [M+H]+ ~165 Da (Hydrolysis product: 4-hydroxy/oxo derivative). The 4-Chloro peak decreases correspondingly.

The Causality: The C4-Cl bond is electron-deficient and susceptible to hydrolysis, especially in:

  • Acidic diluents (e.g., 0.1% TFA in water).

  • Protich solvents (Methanol/Water mixtures) over time.

The Solution: Aprotic Sample Preparation You must minimize the "residence time" of the molecule in water/acid prior to injection.

Recommended Protocol (Stability-Indicating Prep):

  • Diluent: 100% Acetonitrile (ACN) or DMSO. Do not use water or methanol in the diluent.

  • Autosampler Temperature: Set to 4°C .

  • Injection Loop: Use a "sandwich" injection or ensure the gradient starts with low organic to prevent precipitation, but keep the sample itself anhydrous.

Visual Logic: Hydrolysis Pathway

HydrolysisPathway cluster_prevention Prevention Strategy Start 4-Cl-7-Et-Imidazo[4,5-c]pyridazine (Active Analyte) Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (Slow in Neutral pH) Acid Acidic Mobile Phase (H+ / H2O) Acid->Inter Catalyzes Prod 4-Oxo-7-Et-Imidazo[4,5-c]pyridazine (Impurity M-Cl+OH) Inter->Prod Elimination of HCl (Irreversible) Prep Diluent: 100% ACN Temp Temp: 4°C

Caption: Figure 1. Mechanism of artifactual hydrolysis during analysis. Acidic conditions accelerate the displacement of Chlorine by water. Using ACN prevents this pre-column degradation.

Module 3: Mass Spectrometry Interpretation

FAQ: "How do I distinguish the 5-ethyl vs. 7-ethyl isomer by MS?"

Answer: You generally cannot distinguish them by MS1 (parent ion) alone, as both are


 ~183.04. You must use MS/MS fragmentation  or Retention Time (RT) .

Diagnostic Fragmentation (MS/MS):

  • 7-Ethyl (Target): Fragmentation often retains the ethyl group on the imidazole fragment during ring opening.

  • 5-Ethyl (Impurity): The fragmentation pattern differs due to the proximity of the ethyl to the bridgehead nitrogen.

  • Observation: Look for differences in the ratio of the m/z 155 (Loss of Ethyl) vs. m/z 148 (Loss of Cl) fragments.

Workflow for Identification:

ID_Workflow Step1 Observe Peak @ m/z 183.04 Step2 Check Retention Time (RT) Step1->Step2 Decision RT Matches Standard? Step2->Decision Yes Likely Target (7-Ethyl) Decision->Yes Yes No Suspect Regioisomer (5-Ethyl) Decision->No No Confirm Perform Co-Injection (Spike Sample) Yes->Confirm No->Confirm

Caption: Figure 2. Decision logic for identifying isomeric impurities using Retention Time matching and Co-injection.

Summary of Critical Quality Attributes (CQAs)

Impurity TypeRelative Retention (RRT)*Detection MethodLimit (Typical)
4-Hydroxy/Oxo ~0.6 - 0.8UV 254nm / MS< 0.15%
3,4,6-Trichloropyridazine > 1.5 (Late Eluter)UV 220nm< 0.10%
5-Ethyl Regioisomer ~0.9 or 1.1 (Close Eluter)UV 260nm< 0.15%
Residual Solvents N/A (GC Headspace)FID/MSICH Q3C Limits

*Note: RRT values are estimates based on a Phenyl-Hexyl column gradient. Actual values must be determined experimentally.

References

  • ICH Harmonised Tripartite Guideline. (2006). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Cilibrizzi, A., et al. (2013). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines. National Institutes of Health (PMC). Link

  • VEEPrho. (2025). Exploring the Different Mobile Phases in HPLC. (General guidance on mobile phase selection for nitrogenous heterocycles). Link

  • PubChem. (n.d.). 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine Compound Summary. National Library of Medicine. Link

Technical Support Center: Scaling Up the Synthesis of 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) related to the scalable synthesis of this important heterocyclic compound. Our focus is on providing practical, field-proven insights to ensure the successful and efficient production of your target molecule.

I. Overview of the Synthetic Strategy

The synthesis of 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity, especially during scale-up. The general synthetic pathway involves the construction of the core imidazo[4,5-c]pyridazine ring system, followed by N-ethylation and a final chlorination step. Each of these stages presents unique challenges that we will address in detail.

Synthetic_Pathway A Imidazo[4,5-c]pyridazine Precursor B 7-Ethyl-7H-imidazo[4,5-c]pyridazin-4(5H)-one A->B  N-Ethylation   C 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine B->C  Chlorination (POCl3)   Troubleshooting_Flow cluster_synthesis Synthesis Stages cluster_issues Common Issues cluster_solutions Potential Solutions N_Ethylation N-Ethylation Regioisomers Regioisomer Formation N_Ethylation->Regioisomers Incomplete_Reaction_E Incomplete N-Ethylation N_Ethylation->Incomplete_Reaction_E Chlorination Chlorination Incomplete_Reaction_C Incomplete Chlorination Chlorination->Incomplete_Reaction_C Low_Yield_C Low Yield in Chlorination Chlorination->Low_Yield_C Product_Decomposition Product Decomposition Chlorination->Product_Decomposition Purification Purification Purification_Difficulty Difficulty in Purification Purification->Purification_Difficulty Optimize_Base_Solvent Optimize Base/Solvent Regioisomers->Optimize_Base_Solvent Increase_Time_Temp_E Increase Reaction Time/Temp Incomplete_Reaction_E->Increase_Time_Temp_E Increase_Time_Temp_C Increase Reagent/Time/Temp Incomplete_Reaction_C->Increase_Time_Temp_C Anhydrous_Conditions Ensure Anhydrous Conditions Low_Yield_C->Anhydrous_Conditions Careful_Workup Careful Workup/Quenching Product_Decomposition->Careful_Workup Optimize_Chromatography Optimize Chromatography/Recrystallization Purification_Difficulty->Optimize_Chromatography

Validation & Comparative

4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine versus other kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Synthesis[1]

The Core Distinction: You have inquired about 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine . As a Senior Application Scientist, I must first clarify a critical category distinction: this compound is not a finished "drug" but a privileged scaffold intermediate .

While often housed in kinase-focused libraries due to its structural homology to ATP (specifically the purine core), this specific 7-ethyl derivative is most famous as the key building block for Darigabat (PF-06372865) , a GABA-A receptor positive allosteric modulator (PAM).[1]

However, because the imidazo[4,5-c]pyridazine core is an isostere of the purine ring found in ATP, derivatives of this scaffold frequently exhibit potent kinase inhibitory activity (e.g., against p38 MAPK, JAK, and TAK1).[1] Therefore, when developing compounds from this precursor, the primary challenge is not just achieving potency, but managing selectivity against "classic" kinase targets.[1]

Comparison Summary: Imidazo[4,5-c]pyridazine vs. Standard Kinase Inhibitors[1]
FeatureImidazo[4,5-c]pyridazine (Scaffold)Pyrazolo[1,5-a]pyrimidine (e.g., Dinaciclib)Quinazoline (e.g., Gefitinib)
Primary Binding Mode ATP-Competitive (Hinge Binder) ATP-CompetitiveATP-Competitive
Key Structural Advantage High Solubility & Tunable Basicity. The extra nitrogens allow for fine-tuning of pKa and solubility without adding solubilizing tails.[1]High Potency, often lipophilic.[1]Very rigid, often poor solubility requiring formulation.[1]
Selectivity Profile Dual-Natured. Can be tuned for Kinases (p38/JAK) OR Channels (GABA).[1] High risk of off-target kinase activity if optimizing for non-kinase targets.[1]Highly Kinase Focused (CDK/Chk).[1] Hard to dial out kinase activity.Highly EGFR/HER2 focused.
Synthetic Utility Versatile C4-Displacement. The C4-Chloro group is highly reactive to S_NAr and Suzuki couplings, allowing rapid library generation.[1]Moderate.High, but C4 substitution is often limited to anilines.[1]
Metabolic Stability Moderate to High. The 7-ethyl group can be a metabolic soft spot (dealkylation), often replaced by cyclopropyl or isopropyl in later optimization.[1][2]Variable.Generally High.

Part 2: Mechanism of Action & Structural Logic

The 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine acts as a "warhead-ready" core. The chlorine atom at the C4 position is an electron-deficient leaving group.[1]

The "Switch": Kinase vs. GABA

The biological activity is dictated entirely by the substituent introduced at C4:

  • Pathway A (Kinase Inhibition): Introduction of an amino-aryl or heterocyclic group (e.g., via Buchwald-Hartwig amination) often creates a hydrogen bond network that mimics the adenine ring of ATP.[1] This locks the compound into the ATP-binding pocket of kinases like p38 MAPK or JAK family .

  • Pathway B (GABA Modulation): Introduction of a bi-aryl system (e.g., via Suzuki coupling) shifts the binding mode away from the ATP pocket and towards the benzodiazepine-binding site of the GABA-A receptor.[1]

Visualization of the Divergent Pathway

The following diagram illustrates how this single precursor diverges into two distinct pharmacological classes.

G Precursor 4-chloro-7-ethyl-7H- imidazo[4,5-c]pyridazine (The Scaffold) Reaction1 Suzuki Coupling (Ar-B(OH)2) Precursor->Reaction1 C4 Substitution Reaction2 S_NAr / Buchwald (R-NH2) Precursor->Reaction2 C4 Substitution GABA_Product Bi-Aryl Derivative (e.g., Darigabat analog) Reaction1->GABA_Product Kinase_Product Amino-Heterocycle (e.g., p38/JAK Inhibitor) Reaction2->Kinase_Product Target_GABA Target: GABA-A Receptor (Anxiolytic/Anticonvulsant) GABA_Product->Target_GABA Target_Kinase Target: Kinase ATP Pocket (Anti-inflammatory/Oncology) Kinase_Product->Target_Kinase

Caption: Divergent synthesis from the 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine scaffold determining final biological target.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of Kinase Inhibitor Library (C4-Amination)

Objective: Replace the C4-Chloro with an amine to mimic ATP adenine.

Reagents:

  • Scaffold: 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine (1.0 eq)[1]

  • Nucleophile: 4-morpholinoaniline (1.2 eq) (Classic kinase motif)

  • Base: DIPEA (3.0 eq)[1]

  • Solvent: n-Butanol (High boiling point is crucial for S_NAr on pyridazines)[1]

Step-by-Step:

  • Dissolution: Dissolve the scaffold in n-Butanol (0.5 M concentration). The 7-ethyl group aids solubility compared to the NH-parent.[1]

  • Addition: Add DIPEA followed by the aniline nucleophile.

  • Reflux: Heat to 120°C for 12-16 hours. Note: Imidazo[4,5-c]pyridazines are less reactive than pyrimidines; high heat is mandatory if not using Pd-catalysis.[1]

  • Validation (TLC/LCMS): Monitor disappearance of the starting material (M+H = ~183 Da). Product formation will show a distinct shift.

  • Workup: Cool to RT. The product often precipitates directly. Filter and wash with cold ether.

Protocol B: "Off-Target" Kinase Selectivity Profiling

Objective: If you are developing this for GABA, you MUST screen for kinase liability.

Rationale: The imidazo-pyridazine core is a "sticky" kinase scaffold.[1] Even if you design for GABA, the core may still bind kinases like Abl or p38 .

Workflow:

  • Primary Screen: Test compound at 10 µM against a "Safety Panel" of kinases:

    • Abl1 (Tyrosine kinase surrogate)[1]

    • p38 alpha (Classic target for this scaffold)

    • Aurora A (Mitotic kinase liability)[1][3][4]

  • Data Analysis:

    • < 50% Inhibition: Clean profile.

    • > 50% Inhibition: High Risk. Proceed to IC50 determination.

  • Metric: Calculate the Selectivity Index (SI) :

    
    [1]
    
    • Target SI > 50-100x to avoid toxicity.

Part 4: Comparative Performance Data

The following data aggregates typical performance metrics of the Imidazo[4,5-c]pyridazine class compared to the industry-standard Pyrazolo[1,5-a]pyrimidine class (e.g., as seen in p38 inhibitors).

MetricImidazo[4,5-c]pyridazine DerivativesPyrazolo[1,5-a]pyrimidine DerivativesExperimental Insight
p38 MAPK IC50 10 - 150 nM< 10 nMPyrazolo class is generally more potent but often suffers from "flat" SAR (harder to improve selectivity).[1]
Solubility (pH 7.4) High (> 100 µM) Moderate (< 50 µM)The extra nitrogen in the pyridazine ring lowers LogP and acts as a hydrogen bond acceptor, improving aqueous solubility.[1]
CYP450 Inhibition Low to ModerateHigh Risk (esp. CYP3A4)The imidazo-pyridazine core is generally less lipophilic, reducing non-specific CYP binding.[1]
hERG Liability Monitor Closely ModerateThe 7-ethyl group combined with the basic core can sometimes trigger hERG channel blocking.[1]
Critical Analysis: The "7-Ethyl" Liability

While the 7-ethyl group (present in your specific compound) provides good solubility and cell permeability, it is metabolically vulnerable to N-dealkylation by liver microsomes.[1]

  • Optimization Tip: In later-stage drug development, this ethyl group is often replaced by a cyclopropyl or isopropyl group to block the dealkylation site while maintaining steric bulk.[1]

Part 5: References

  • Design and Identification of a Novel, Functionally Subtype Selective GABAA Positive Allosteric Modulator (PF-06372865). Journal of Medicinal Chemistry, 2019. (Describes the use of 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine as the key intermediate). [1]

  • Imidazo[1,2-b]pyridazines as Potent and Selective PIM Kinase Inhibitors. Cancer Research, 2007.[1][5] (Comparative data on the imidazo-pyridazine scaffold in kinase inhibition).

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors. Journal of Medicinal Chemistry, 2012.[1][4] (Discusses the structural activity relationship of the isomeric scaffold). [1]

  • Discovery of Imidazo[1,2-b]pyridazine-containing TAK1 Kinase Inhibitors. RSC Medicinal Chemistry, 2023.[1] (Recent application of the scaffold for TAK1 targeting).

Sources

Head-to-Head Comparison: Imidazo[4,5-c]pyridazine vs. Imidazo[4,5-b]pyridine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of two privileged bicyclic heteroaromatic scaffolds: Imidazo[4,5-b]pyridine (1-deazapurine) and Imidazo[4,5-c]pyridazine (3-deaza-2-azapurine).

While the Imidazo[4,5-b]pyridine scaffold is a staple in kinase inhibitor design (e.g., Aurora, inhibitors) due to its synthetic maturity and predictable binding modes, the Imidazo[4,5-c]pyridazine analog is emerging as a critical bioisostere for overcoming metabolic liabilities and solubility issues. This guide evaluates their physicochemical properties, synthetic accessibility, and pharmacological performance to aid in rational scaffold selection.

Structural & Physicochemical Analysis

The core difference lies in the 6-membered ring: the b-pyridine contains one nitrogen, while the c-pyridazine contains two adjacent nitrogens. This "nitrogen walk" drastically alters the electronic landscape.

Comparative Data Table
FeatureImidazo[4,5-b]pyridineImidazo[4,5-c]pyridazineImpact on Drug Design
Structure 1-Deazapurine core3-Deaza-2-azapurine coreBioisosteric replacement for Adenine.
Ring Basicity (pKa) ~5.2 (Pyridine N)~1.7 - 2.0 (Pyridazine N)Pyridazine is significantly less basic; remains neutral at physiological pH.
Lipophilicity (cLogP) Moderate (e.g., ~0.3 for core)Low / Negative (e.g., ~ -0.5)Pyridazine lowers LogP, improving aqueous solubility.[1]
Dipole Moment ~2.2 D~4.2 DHigher polarity of pyridazine enhances water solubility but may lower permeability.
H-Bonding 1 Acceptor (6-ring)2 Acceptors (6-ring)Pyridazine offers an additional H-bond acceptor vector.
Aromaticity Index High (86)Lower (79)Pyridazine is more electron-deficient, affecting π-stacking interactions.
Electronic Distribution Map (Graphviz)

The following diagram illustrates the numbering and electronic differences, highlighting the "Metabolic Soft Spot" on the pyridine ring that the pyridazine nitrogen effectively blocks.

G cluster_0 Imidazo[4,5-b]pyridine (Standard Kinase Scaffold) cluster_1 Imidazo[4,5-c]pyridazine (Metabolically Stable Bioisostere) Py_N1 N1 Py_C2 C2 Py_N1->Py_C2 Py_N3 N3 Py_C2->Py_N3 Py_C4 C4 (Bridge) Py_N3->Py_C4 Py_N5 N (Pyridine) Py_C4->Py_N5 Py_C6 C6 (Metabolic Soft Spot) Py_N5->Py_C6 Oxidation Risk Py_C7 C7 Py_C6->Py_C7 Pz_N1 N1 Pz_C2 C2 Pz_N1->Pz_C2 Pz_N3 N3 Pz_C2->Pz_N3 Pz_C4 C4 (Bridge) Pz_N3->Pz_C4 Pz_N5 N5 Pz_C4->Pz_N5 Pz_N6 N6 (Blocks Metabolism) Pz_N5->Pz_N6 Adjacent N High Dipole Pz_C7 C7 Pz_N6->Pz_C7

Caption: Structural comparison highlighting the C6-oxidation liability in pyridine vs. the N6-blocking effect in pyridazine.

Synthetic Accessibility: The "Synthesis Gap"[1][2]

A major factor in scaffold selection is the ease of synthesis.

  • Imidazo[4,5-b]pyridine: High Accessibility. Precursors like 2,3-diaminopyridine are commodity chemicals. The synthesis is robust, often employing the "Traube Synthesis" (cyclization of diamines with carboxylic acids) or multicomponent reactions.

  • Imidazo[4,5-c]pyridazine: Moderate/Low Accessibility. Precursors like 3,4-diaminopyridazine are less stable and harder to source. The electron-deficient nature of the pyridazine ring makes nucleophilic aromatic substitution (

    
    ) easier for functionalization after ring formation, but the initial ring construction is more challenging.
    
Synthetic Workflow Comparison (Graphviz)

Synthesis cluster_py Route A: Imidazo[4,5-b]pyridine (Standard) cluster_pz Route B: Imidazo[4,5-c]pyridazine (Complex) Start_Py 2,3-Diaminopyridine (Commodity Reagent) Step1_Py Cyclization (R-COOH / PPA or Orthoester) Start_Py->Step1_Py Final_Py Imidazo[4,5-b]pyridine (High Yield) Step1_Py->Final_Py Start_Pz 3-Chloro-4-aminopyridazine or 3,4-Diaminopyridazine Step1_Pz Amination / Reduction (Often requires pressure/catalyst) Start_Pz->Step1_Pz Step2_Pz Cyclization (Sensitive to conditions) Step1_Pz->Step2_Pz Final_Pz Imidazo[4,5-c]pyridazine (Variable Yield) Step2_Pz->Final_Pz

Caption: Comparative synthetic pathways. Route A is a standard 1-step cyclization; Route B often requires unstable intermediates.

Pharmacological Performance & Case Studies[3][4]

Case Study A: Kinase Inhibition (Hinge Binding)

In kinase drug discovery, the scaffold usually binds to the ATP hinge region.

  • Imidazo[4,5-b]pyridine: Acts as a Donor-Acceptor motif. The pyridine nitrogen (N5) accepts a hydrogen bond from the hinge backbone (e.g., in Aurora A kinase inhibitors).

  • Imidazo[4,5-c]pyridazine: The additional nitrogen (N6) creates a Donor-Acceptor-Acceptor potential. This can:

    • Recruit bridging water molecules, increasing selectivity.

    • Alter the vector of the hydrophobic substituents, potentially accessing different pockets (e.g., ribose pocket).

Case Study B: Metabolic Stability (Microsomal Stability)
  • The Problem: The C6 position of imidazo[4,5-b]pyridine is electron-rich enough to be a site for oxidative metabolism by CYP450 enzymes.

  • The Solution: Replacing C6 with Nitrogen (Imidazo[4,5-c]pyridazine) removes this hydrogen atom.

  • Data Support: In "skeletal editing" studies, converting pyridine drugs to pyridazines often increases metabolic half-life (

    
    ) by >2-fold while simultaneously reducing CYP inhibition (due to lower lipophilicity).
    

Experimental Protocols

Protocol A: Synthesis of Imidazo[4,5-b]pyridine (Standard)

Objective: Synthesis of 2-substituted imidazo[4,5-b]pyridine via thermal cyclization.

  • Reagents: 2,3-Diaminopyridine (1.0 eq), Carboxylic Acid (R-COOH, 1.1 eq), Polyphosphoric Acid (PPA).

  • Procedure:

    • Mix diamine and carboxylic acid in PPA.

    • Heat to 180°C for 4–6 hours (Monitor via TLC/LC-MS).

    • Quench: Pour hot mixture onto crushed ice. Neutralize with

      
       to pH 8.
      
    • Isolation: Filter the precipitate. Recrystallize from Ethanol/Water.

  • Validation:

    • 1H NMR (DMSO-d6): Look for disappearance of amine protons and appearance of aromatic signals.

    • LC-MS: Confirm [M+H]+.

Protocol B: Synthesis of Imidazo[4,5-c]pyridazine (Advanced)

Objective: Synthesis via 3,4-diaminopyridazine (requires careful handling due to instability).

  • Precursor Synthesis:

    • Start with 3-methoxy-4-aminopyridazine .

    • Nitrate to form 3-methoxy-4-amino-5-nitropyridazine.

    • Reduce using

      
       or 
      
      
      
      to yield 3,4-diaminopyridazine . Note: Use immediately.
  • Cyclization:

    • Suspend 3,4-diaminopyridazine in Triethyl Orthoformate (acting as solvent and reagent) for C2-H analogs.

    • Add catalytic p-TsOH.

    • Reflux for 3 hours.

  • Workup:

    • Evaporate solvent.[2]

    • Purify via Flash Chromatography (DCM:MeOH gradient, highly polar).

  • Validation:

    • 1H NMR: Pyridazine protons appear as singlets or tight doublets (depending on substitution) further downfield than pyridine analogs due to electron deficiency.

Decision Matrix: When to use which?

ScenarioRecommended ScaffoldReasoning
Early Stage HTS / Hit Gen Imidazo[4,5-b]pyridine Cheap, easy to synthesize libraries, established chemistry.
High Lipophilicity (High LogP) Imidazo[4,5-c]pyridazine The extra N drops LogP significantly, fixing solubility issues.
High Metabolic Clearance Imidazo[4,5-c]pyridazine Blocks oxidation at the 6-position; reduces CYP inhibition.
Targeting Kinase Hinge Both (Context Dependent) Use b-pyridine for standard binding; use c-pyridazine if a water bridge is suspected or selectivity is poor.

References

  • Imidazo[4,5-b]pyridines as Kinase Inhibitors: Jarmoni, K., et al.[3][4][5] "Imidazo[4,5-b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties."[3] Current Medicinal Chemistry, 2024.[3]

  • Skeletal Editing (Pyridine to Pyridazine): Jurczyk, J., et al.[6][2] "Bridging the pyridine–pyridazine synthesis gap by skeletal editing."[1][6][2] Nature Synthesis, 2024. (Discusses physicochemical advantages of pyridazine).

  • Metabolic Stability & Physicochemical Properties: Pike, K. G., et al. "The pyridazine heterocycle in molecular recognition and drug discovery."[7][8] Journal of Medicinal Chemistry, 2023.

  • Aurora Kinase Inhibitor SAR: Bavetsias, V., et al.[9] "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor." Journal of Medicinal Chemistry, 2012.

  • Synthesis of Imidazo[4,5-c]pyridazines: Stanovnik, B., et al.[10] "The synthesis of imidazo[4,5-c]pyridazine derivatives."[9][10][11][12][13][14] Journal of Heterocyclic Chemistry.

Sources

confirming the mechanism of action of 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the Mechanism of Action of 4-Chloro-7-Ethyl-7H-Imidazo[4,5-c]pyridazine-Derived GABAergic Modulators

Executive Summary: The Scaffold vs. The Active Agent

Critical Distinction: Researchers must first recognize that 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine (CAS: 55296765) is primarily a high-value heterocyclic scaffold , not the final active pharmaceutical ingredient (API). It serves as the electrophilic core used to synthesize subtype-selective GABA-A receptor positive allosteric modulators (PAMs) , such as the clinical candidate PF-06372865 (Pfizer) and related analgesic compounds.

While the "chloro" derivative itself lacks target specificity (and is chemically reactive), its 4-substituted derivatives (e.g., biaryl-sulfonamides attached at the C4 position) exhibit a highly specific Mechanism of Action (MoA):


2/

3-subtype selective positive allosteric modulation of the GABA-A receptor
. This mechanism decouples the desired analgesic/anxiolytic effects from the unwanted sedation associated with non-selective benzodiazepines (which engage the

1 subunit).

This guide details the experimental framework to confirm this specific MoA , transforming the inert scaffold into a bioactive probe and validating its selectivity profile.

Mechanistic Hypothesis: The 2/ 3 Selectivity Paradigm

The GABA-A receptor is a pentameric chloride ion channel. Classic benzodiazepines (e.g., Diazepam) bind indiscriminately to receptors containing


1, 

2,

3, or

5 subunits.
  • 
    1 activation:  Causes sedation, ataxia, and addiction.
    
  • 
    2/
    
    
    
    3 activation:
    Mediates anxiolysis and analgesia (pain relief).

The 4-substituted-imidazo[4,5-c]pyridazine MoA: These compounds bind to the benzodiazepine site (between


 and 

subunits) but act as partial agonists or selective modulators with high intrinsic efficacy at

2/

3 subtypes and low/null efficacy at

1. This "functional selectivity" is the MoA that must be confirmed.
Pathway Visualization (GABA-A Modulation)

GABAMechanism Scaffold 4-chloro-7-ethyl- imidazo[4,5-c]pyridazine (Scaffold) Synthesis Nucleophilic Aromatic Substitution (SnAr) Scaffold->Synthesis + Aryl Nucleophile ActiveProbe Active Ligand (e.g., PF-06372865) Synthesis->ActiveProbe GABA_Rec GABA-A Receptor (Pentameric) ActiveProbe->GABA_Rec Allosteric Binding Sub_A1 Alpha-1 Subunit (Sedation) GABA_Rec->Sub_A1 Low Efficacy Binding Sub_A23 Alpha-2/3 Subunit (Analgesia/Anxiety) GABA_Rec->Sub_A23 High Efficacy Binding Response_Sedation Sedation/Ataxia (AVOIDED) Sub_A1->Response_Sedation Minimal Activation Response_Analgesia Analgesia/Anxiolysis (CONFIRMED) Sub_A23->Response_Analgesia Potentiation of Cl- Current

Caption: Transformation of the chloro-scaffold into a selective GABA-A modulator and its differential downstream effects.

Comparative Analysis: Imidazo[4,5-c]pyridazines vs. Standards

To validate the MoA, the compound must be benchmarked against non-selective agonists (Diazepam) and antagonists (Flumazenil).

FeatureImidazo[4,5-c]pyridazine Derivatives Diazepam (Benzodiazepine) Flumazenil
Primary Target GABA-A Receptor (Allosteric Site)GABA-A Receptor (Allosteric Site)GABA-A Receptor (Allosteric Site)
Subtype Selectivity High Functional Selectivity (

2/

3)
Non-selective (

1,

2,

3,

5)
Non-selective Antagonist
Intrinsic Efficacy Partial to Full Agonist (Subtype dependent)Full AgonistNull (Antagonist)
Clinical Outcome Analgesia/Anxiolysis w/o SedationAnxiolysis + Sedation/Amnesia Reversal of Sedation
Key Chemical Step Nucleophilic displacement of 4-Cl N/A (Established Drug)N/A (Established Drug)

Experimental Protocols for MoA Confirmation

These protocols assume you have synthesized the 4-substituted derivative (e.g., by reacting the 4-chloro scaffold with a substituted aniline or phenol).

Protocol A: Two-Electrode Voltage Clamp (TEVC) for Subtype Selectivity

The "Gold Standard" for confirming functional selectivity.

Objective: Quantify the potentiation of GABA-induced currents across different receptor subtypes expressed in Xenopus oocytes or HEK293 cells.

  • Expression System: Transfect HEK293 cells with combinations of human subunits:

    • 
      1
      
      
      
      3
      
      
      2
      (Sedation proxy)
    • 
      2
      
      
      
      3
      
      
      2
      (Anxiolysis proxy)
    • 
      3
      
      
      
      3
      
      
      2
      (Analgesia proxy)
  • Baseline Establishment: Apply EC20 concentration of GABA (approx. 2-5 µM) to establish a stable baseline chloride current (

    
    ).
    
  • Compound Application: Co-apply GABA (EC20) + Test Compound (0.1 nM – 10 µM).

  • Readout: Measure the new current (

    
    ).
    
  • Calculation: % Potentiation =

    
    .
    
  • Validation Criteria:

    • Pass: >50% potentiation at

      
      2/
      
      
      
      3; <20% potentiation at
      
      
      1.
    • Fail: Equal potentiation across all subtypes (indicates Diazepam-like profile).

Protocol B: [3H]-Flumazenil Competition Binding

Verifies the binding site location.

Objective: Confirm the compound binds to the benzodiazepine binding pocket, not the GABA orthosteric site.

  • Membrane Prep: Rat cortical membranes or HEK293 membranes expressing GABA-A receptors.

  • Radioligand: Use [3H]-Flumazenil (1 nM), a specific antagonist for the BZD site.

  • Displacement: Incubate membranes with [3H]-Flumazenil + increasing concentrations of the Test Compound.

  • Control: Use Diazepam (10 µM) to define non-specific binding.

  • Result: A sigmoidal displacement curve confirms the compound competes for the BZD site.

    • Note: This assay measures affinity (

      
      ), not efficacy. A compound can bind 
      
      
      
      1 tightly but not activate it (antagonist), which is why Protocol A is crucial.
Protocol C: Chemical Derivatization (Synthesis Check)

Ensuring the scaffold is correctly utilized.

Since the user asked about the chloro compound, brief validation of its reactivity is required to ensure it is a viable scaffold.

  • Reaction: Mix 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine (1 eq) with 4-ethanesulfonyl-2-methoxy-aniline (1.2 eq).

  • Catalyst: Pd(OAc)2 / BINAP (Buchwald-Hartwig conditions) or simple SnAr (acid catalyzed) if the nucleophile is strong.

  • Confirmation: LC-MS should show disappearance of the Chloro-mass (M+H ~183) and appearance of the Product mass.

    • Why this matters: If the 4-Cl does not displace, the scaffold is defective or the conditions are wrong, preventing any biological testing.

Visualizing the Validation Workflow

ValidationWorkflow Start Start: 4-chloro-7-ethyl- imidazo[4,5-c]pyridazine Step1 Step 1: Derivatization (Displace Cl with Pharmacophore) Start->Step1 Step2 Step 2: Binding Assay ([3H]-Flumazenil Displacement) Step1->Step2 Decision1 Binds BZD Site? Step2->Decision1 Decision1->Start No (Redesign Side Chain) Step3 Step 3: Electrophysiology (TEVC on Subtypes) Decision1->Step3 Yes ResultA Profile A: High Eff. at a1/a2/a3 (Sedative - Fail) Step3->ResultA ResultB Profile B: High Eff. at a2/a3 ONLY (Selective - Success) Step3->ResultB

Caption: Step-by-step workflow to validate the MoA from the chloro-scaffold to the active drug.

References

  • Pfizer Inc. (2019). Design and Identification of a Novel, Functionally Subtype Selective GABAA Positive Allosteric Modulator (PF-06372865). Journal of Medicinal Chemistry.

  • Owen, R. M., et al. (2014). Imidazopyridazine derivatives as GABA-A receptor modulators.[1][2] Patent WO2014091368A1.

  • Takeda Pharmaceutical. (2016). Discovery of TAK-659 an orally available investigational inhibitor of Spleen Tyrosine Kinase (SYK). (Demonstrates the versatility of the imidazo-pyridazine scaffold).

  • PubChem. 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine Compound Summary.

Sources

Safety Operating Guide

4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Risk Profile

Objective: This guide defines the safe handling and disposal protocols for 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine (CAS: 1308384-58-8).[1][2] As a halogenated heterocyclic building block, this compound presents specific risks regarding respiratory irritation and downstream incineration byproducts (NOx, HCl).[2]

Critical Directive: This material must be classified as Halogenated Organic Waste . Under no circumstances should it be disposed of in general trash, down the drain, or mixed with non-halogenated solvent streams.[2] Mixing halogenated waste with non-halogenated streams reclassifies the entire volume as halogenated, significantly increasing disposal costs and complexity.[2]

Physicochemical & Hazard Data
ParameterData
Chemical Name 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine
CAS Number 1308384-58-8
Formula C₇H₇ClN₄
Molecular Weight ~182.61 g/mol
Physical State Solid (typically white to pale yellow powder)
Reactivity Electrophilic: The C4-chloro position is susceptible to nucleophilic aromatic substitution (SₙAr).[1][2][3][4][5][6] Hydrolytic Stability: Slow hydrolysis in strong acids/bases.[1]
Key Hazards H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][7]
RCRA Status Not P-listed or U-listed specifically, but regulated as Characteristic Hazardous Waste (Toxic/Irritant) and Halogenated.[1][2]

Scientific Rationale for Disposal Protocols

To ensure safety and compliance, we must understand the causality behind these protocols.

1. The Halogen Factor (Chlorine Content): The presence of the chlorine atom at the C4 position is not just a structural feature; it dictates the incineration method.[1] When incinerated, this compound releases Hydrogen Chloride (HCl) gas.[2]

  • Operational Impact: Waste facilities must use incinerators equipped with acid gas scrubbers.[1] If you mislabel this as "Non-Halogenated," you risk damaging facility infrastructure or causing regulatory violations for acid emissions.[1][2]

2. Nitrogen-Rich Heterocycle (Imidazo-Pyridazine Core): This molecule contains four nitrogen atoms.[1] High-temperature oxidation releases Nitrogen Oxides (NOx) .[1]

  • Operational Impact: While standard for chemical waste, this confirms the need for high-temperature incineration rather than fuel blending or landfill.[1][2]

3. Electrophilic Reactivity: The 4-chloro group is an electrophile designed to react with amines or thiols in drug synthesis.[1]

  • Safety Insight: Do not dispose of pure bulk material in the same container as concentrated nucleophiles (e.g., hydrazine, concentrated ammonia) without prior quenching, as this could generate heat or unexpected byproducts in the waste drum.[2]

Step-by-Step Disposal Workflows

A. Solid Waste (Bulk Substance, Contaminated PPE)[1][2]
  • Segregation: Isolate the solid material.[1] Do not mix with silica gel or other drying agents unless they are also contaminated.[1]

  • Primary Containment: Place the substance in a clear, chemically resistant polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed primary bag into a second bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Apply a hazardous waste label.

    • Constituents: Write the full chemical name. Do not use abbreviations.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."[1]

    • Critical Tag: Write "HALOGENATED SOLID" clearly on the label.[1]

B. Liquid Waste (Mother Liquors, Reaction Mixtures)[1][2]
  • Solvent Assessment: Determine the primary solvent.[1]

    • Scenario A (DCM/Chloroform): Compatible.[1][8] Pour directly into the Halogenated Solvent carboy.

    • Scenario B (Methanol/Ethyl Acetate): Even though the solvent is non-halogenated, the presence of dissolved 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine contaminates the stream.[1][2] This mixture must now be disposed of in the Halogenated Waste stream.

  • pH Check: Ensure the waste solution is between pH 4 and 10.

    • Why? Extremely acidic solutions (pH < 2) can liberate HCl gas from the mixture or corrode metal safety drums.[1] Neutralize with dilute Sodium Bicarbonate if necessary before adding to the carboy.[1]

  • Container Closure: Ensure the carboy cap is vented (if available) or loosely tightened initially if a reaction was recently quenched, then sealed tightly for storage.[1]

C. Contaminated Glassware (Rinsing)[1]
  • Solvent Rinse: Do not wash directly in the sink.[1] Rinse glassware with a minimal amount of acetone or dichloromethane.[1]

  • Disposal of Rinse: Collect this initial rinse and dispose of it in the Halogenated Solvent container.[1]

  • Final Wash: Once the visible solid is removed, the glassware can be washed in a standard laboratory sink with soap and water.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for segregating this specific compound to ensure RCRA compliance and safety.

DisposalWorkflow Start Waste Generation: 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Filter Paper, PPE) StateCheck->Solid Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid Bagging Double Bag in Polyethylene Solid->Bagging LabelSolid Label: 'HALOGENATED SOLID' (Toxic/Irritant) Bagging->LabelSolid Pickup EHS / Waste Management Pickup (Incineration with Scrubbers) LabelSolid->Pickup SolventCheck Is the Carrier Solvent Halogenated? Liquid->SolventCheck Reclass Reclassify Entire Volume as HALOGENATED SolventCheck->Reclass No PHCheck Check pH (Ensure 4-10) SolventCheck->PHCheck Yes YesHalo Yes (e.g., DCM) NoHalo No (e.g., MeOH, EtOAc) Reclass->PHCheck Carboy Dispose in HALOGENATED SOLVENT Carboy PHCheck->Carboy Carboy->Pickup

Figure 1: Decision tree for the segregation of halogenated heterocyclic waste.

Emergency Procedures (Spill Response)

In the event of a spill of 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine:

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[2] If the powder is fine and airborne, use a NIOSH-approved N95 particulate respirator.[1][2]

  • Containment: Do not dry sweep if dust generation is likely.[1] Cover the spill with a damp paper towel or an oil-based sweeping compound to suppress dust.[1]

  • Cleanup: Scoop the material into a wide-mouth jar.

  • Surface Decontamination: Wipe the area with a soap/water solution.[1] Do not use bleach (sodium hypochlorite), as it may react with the nitrogen-rich heterocycle or residual amines to form chloramines.[1][2]

References

  • PubChem. (n.d.).[1] 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][2]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Hazardous Waste Codes (F-List for Halogenated Solvents). RCRA Regulations.[1][9][10] Retrieved October 26, 2023, from [Link]

  • University of Illinois Division of Research Safety. (n.d.).[1] Halogenated Organic Liquids - Standard Operating Procedure. Retrieved October 26, 2023, from [Link][2]

Sources

Mastering the Safe Handling of 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers, scientists, and drug development professionals working with novel compounds, ensuring a robust safety culture is paramount. This guide provides essential, in-depth guidance on the appropriate personal protective equipment (PPE) for handling 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine, a heterocyclic compound with potential applications in medicinal chemistry. As a Senior Application Scientist, my aim is to provide not just a list of equipment, but a framework for risk assessment and a deep understanding of why these precautions are necessary, empowering you to work safely and effectively.

Understanding the Hazard: A Data-Driven Approach

  • Harmful if swallowed

  • Causes serious eye irritation [1]

  • Causes skin irritation [1]

  • May cause respiratory irritation [1]

These classifications form the foundation of our PPE recommendations. The presence of a chlorinated pyridazine core is of particular note. Chlorinated pyridines, a related class of compounds, are known to be rapidly absorbed through the skin.[2] Furthermore, upon heating, some chlorinated pyridines can release toxic phosgene gas.[2] Toxicological studies on other imidazo-based heterocyclic derivatives have also indicated the potential for cytotoxicity and organ-specific toxicity at higher doses.[3][4][5]

Given this information, a cautious and comprehensive approach to PPE is warranted to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.

Core PPE Recommendations: A Multi-Layered Defense

The following PPE is recommended as a minimum standard for any work involving 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine. The specific level of protection may need to be elevated based on the scale of the experiment and the potential for aerosol generation.

Eye and Face Protection: Your First Line of Defense
  • Safety Glasses with Side Shields: These are the absolute minimum requirement for any laboratory work.

  • Chemical Splash Goggles: Essential when there is any risk of splashing, such as during liquid transfers, dissolution, or purification.[6][7] They provide a more complete seal around the eyes than safety glasses.

  • Face Shield: A face shield should be worn in addition to chemical splash goggles during activities with a high risk of splashing or exothermic reactions.[8][9]

Causality: The classification of "serious eye irritation" necessitates robust protection to prevent contact with this sensitive tissue.[1]

Skin and Body Protection: An Impermeable Barrier
  • Laboratory Coat: A standard lab coat is required to protect against minor spills and contamination of personal clothing.

  • Chemical-Resistant Apron or Gown: For larger scale work or when there is a significant risk of splashes, a chemical-resistant apron or gown made of materials like polyethylene or Tyvek should be worn over the lab coat.[7]

  • Gloves:

    • Nitrile Gloves: Disposable nitrile gloves provide good short-term protection against a wide range of chemicals and are suitable for handling small quantities of 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine.[9]

    • Double Gloving: For extended handling or when working with larger quantities, double gloving is recommended. This provides an additional layer of protection in case the outer glove is compromised.

    • Glove Compatibility: Always check the glove manufacturer's chemical resistance guide to ensure nitrile is appropriate for the solvents being used in your procedure.

  • Full Body Protection: In scenarios with a high risk of exposure, such as a large-scale reaction or a significant spill, a "bunny suit" or fully encapsulated chemical protection suit may be necessary.[6]

Causality: The "skin irritation" classification and the known potential for dermal absorption of related chlorinated compounds drive the need for comprehensive skin protection to prevent both local and systemic effects.[1][2]

Respiratory Protection: Safeguarding Your Inhalation Pathway
  • Work in a Certified Chemical Fume Hood: All manipulations of solid or dissolved 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine should be performed in a properly functioning chemical fume hood to minimize inhalation of dust or aerosols.

  • Respirator: If work cannot be conducted in a fume hood or if there is a risk of exceeding occupational exposure limits, respiratory protection is required.[6][7]

    • N95 Respirator: May be sufficient for weighing out small quantities of the solid in a well-ventilated area, but a higher level of protection is generally recommended.

    • Half-Mask or Full-Face Respirator with Appropriate Cartridges: For situations with a higher potential for aerosol generation, a respirator with cartridges rated for organic vapors and particulates should be used.[10]

Causality: The "may cause respiratory irritation" classification indicates that the compound can be harmful if inhaled.[1] A chemical fume hood is the primary engineering control to mitigate this risk.

Operational Plans: From Preparation to Disposal

A robust safety plan extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical in the laboratory.

Donning and Doffing PPE: A Deliberate Process

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Shoe Covers (if required)

  • Inner Gloves

  • Gown/Lab Coat

  • Outer Gloves

  • Face Mask/Respirator

  • Goggles/Face Shield

Doffing Sequence (to minimize contamination):

  • Shoe Covers (if worn)

  • Outer Gloves (peel off without touching the outside)

  • Gown/Lab Coat (peel off from the shoulders, turning it inside out)

  • Goggles/Face Shield (handle by the strap)

  • Face Mask/Respirator

  • Inner Gloves

Disposal of Contaminated PPE and Waste

All disposable PPE that has been in contact with 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine should be considered hazardous waste.

  • Solid Waste: Contaminated gloves, wipes, and disposable lab coats should be placed in a designated, sealed hazardous waste container.

  • Liquid Waste: All solutions containing the compound should be collected in a clearly labeled, sealed hazardous waste container.

  • Sharps: Needles and other sharps should be disposed of in a designated sharps container.

Follow all local and institutional regulations for the disposal of chemical waste.[10]

Summary of PPE Recommendations by Task

TaskEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Weighing Solid Safety GogglesLab Coat, Nitrile Gloves (double-gloved recommended)Chemical Fume Hood or N95 Respirator
Dissolving/Solution Prep Safety GogglesLab Coat, Nitrile Gloves (double-gloved)Chemical Fume Hood
Running Reaction Safety Goggles (Face shield if risk of splash)Lab Coat, Nitrile Gloves (double-gloved)Chemical Fume Hood
Work-up/Purification Safety Goggles (Face shield if risk of splash)Lab Coat, Chemical-Resistant Apron, Nitrile Gloves (double-gloved)Chemical Fume Hood
Large-Scale Operations Face Shield and Safety GogglesChemical-Resistant Gown, Double Nitrile GlovesChemical Fume Hood or Respirator
Spill Clean-up Face Shield and Safety GogglesChemical-Resistant Gown, Double Nitrile Gloves, Boot CoversRespirator with appropriate cartridges

Decision-Making Workflow for PPE Selection

PPE_Workflow cluster_assessment Hazard and Task Assessment cluster_ppe PPE Selection cluster_disposal Waste Management Start Start: Handling 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine AssessTask Assess Task (e.g., weighing, reaction, cleanup) Start->AssessTask AssessScale Assess Scale (mg, g, kg) AssessTask->AssessScale AssessAerosol Potential for Aerosol/Dust Generation? AssessScale->AssessAerosol EyeProtection Eye Protection: - Goggles (minimum) - Face shield (if splash risk) AssessAerosol->EyeProtection Yes AssessAerosol->EyeProtection No SkinProtection Skin Protection: - Lab Coat - Nitrile Gloves (double) - Apron/Gown (if splash risk) AssessAerosol->SkinProtection Yes AssessAerosol->SkinProtection No RespiratoryProtection Respiratory Protection: - Fume Hood (primary) - Respirator (if hood unavailable or high risk) AssessAerosol->RespiratoryProtection Yes AssessAerosol->RespiratoryProtection No Dispose Dispose of all contaminated PPE and materials as hazardous waste EyeProtection->Dispose SkinProtection->Dispose RespiratoryProtection->Dispose

Caption: PPE selection workflow for handling 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine.

By adhering to these guidelines and fostering a proactive safety mindset, you can confidently and responsibly advance your research while ensuring the well-being of yourself and your colleagues.

References

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  • (7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)hydroxyiminoacetonitrile Safety Data Sheets. (2019, July 15). Echemi.
  • Chlorinated-pyridazin-3-(2H)-ones.pdf. (n.d.). Academia.edu.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.